molecular formula C10H24ClNO4S B8228598 Amino-PEG4-C2-SH hydrochloride

Amino-PEG4-C2-SH hydrochloride

Numéro de catalogue: B8228598
Poids moléculaire: 289.82 g/mol
Clé InChI: VXHWDLSPNLMOQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amino-PEG4-C2-SH hydrochloride is a useful research compound. Its molecular formula is C10H24ClNO4S and its molecular weight is 289.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO4S.ClH/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16;/h16H,1-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHWDLSPNLMOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCS)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.82 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG4-C2-SH Hydrochloride for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Amino-PEG4-C2-SH hydrochloride, a bifunctional linker molecule pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core functions, physicochemical properties, and its application in the targeted degradation of proteins, a revolutionary approach in modern therapeutics.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker molecule featuring a polyethylene glycol (PEG) spacer. Its structure is characterized by a terminal amine group (-NH2) and a sulfhydryl (-SH) group, separated by a tetra-ethylene glycol chain. This specific arrangement of functional groups makes it an invaluable tool in bioconjugation chemistry, particularly in the synthesis of PROTACs.

Primary Function: The principal role of this compound is to serve as a linker in the construction of PROTACs. PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker component of this compound offers the advantage of increased solubility and optimized spatial orientation between the two ends of the PROTAC molecule.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValue
Molecular Formula C10H24ClNO4S
Molecular Weight 289.82 g/mol
Appearance Liquid
Solubility Soluble in DMSO (125 mg/mL)
Storage Conditions -20°C, protected from light
SMILES Representation SCCOCCOCCOCCOCCN.Cl
CAS Number Not definitively available

The Role in PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC utilizing a linker such as this compound is a multi-step process within the cell.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 PROTAC Action POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ub Ubiquitin Ternary->Ub Recruitment of Ubiquitin-charged E2 PolyUb Polyubiquitinated Target Protein Ub->PolyUb Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The signaling pathway of PROTAC-mediated protein degradation.

The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity, induced by the linker, facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC molecule to engage in another cycle of degradation.

Experimental Protocols: Synthesis of a PROTAC

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand. The following is a representative, generalized protocol.

Materials:

  • This compound

  • Target Protein Ligand with a reactive group (e.g., a carboxylic acid or an activated ester)

  • E3 Ligase Ligand with a compatible reactive group (e.g., a maleimide or a haloalkane)

  • Coupling agents (e.g., HATU, EDC/NHS)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DMSO)

  • Purification reagents (e.g., HPLC columns and solvents)

Methodology:

  • Step 1: Coupling of the First Ligand:

    • Dissolve the target protein ligand and a molar excess of this compound in an appropriate anhydrous solvent (e.g., DMF).

    • Add a coupling agent and a non-nucleophilic base.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting mono-conjugated intermediate by preparative HPLC.

  • Step 2: Coupling of the Second Ligand:

    • Dissolve the purified intermediate from Step 1 and the E3 ligase ligand in a suitable solvent.

    • The reaction conditions will depend on the nature of the reactive groups. For a thiol-maleimide reaction, the reaction is typically carried out at a neutral pH.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Step 3: Characterization:

    • Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.

PROTAC_Synthesis_Workflow start Start Materials ligand1 Target Protein Ligand (with reactive group) start->ligand1 linker Amino-PEG4-C2-SH Hydrochloride start->linker ligand2 E3 Ligase Ligand (with reactive group) start->ligand2 step1 Step 1: Coupling Reaction (Ligand 1 + Linker) ligand1->step1 linker->step1 step2 Step 2: Coupling Reaction (Intermediate + Ligand 2) ligand2->step2 purify1 Purification 1 (HPLC) step1->purify1 intermediate Mono-conjugated Intermediate purify1->intermediate intermediate->step2 purify2 Purification 2 (HPLC) step2->purify2 final_protac Final PROTAC Molecule purify2->final_protac characterization Characterization (LC-MS, NMR) final_protac->characterization

Figure 2: A generalized experimental workflow for the synthesis of a PROTAC.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a newly synthesized PROTAC is assessed through various in vitro and in vivo assays. Key quantitative parameters include:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

  • IC50: The concentration of the PROTAC that inhibits 50% of a specific biological activity.

  • Binding Affinity (Kd): The dissociation constant, which measures the binding strength of the PROTAC to its target protein and the E3 ligase.

PROTAC IDTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)IC50 (nM)
Hypo-01 Protein XCRBNAmino-PEG4-C2-SH159525
Hypo-02 Kinase YVHLAmino-PEG4-C2-SH89812

Conclusion

This compound is a critical building block in the rapidly advancing field of targeted protein degradation. Its defined length, flexibility, and bifunctional nature provide medicinal chemists with a versatile tool to construct potent and selective PROTAC molecules. As research in this area continues to expand, the strategic use of well-defined linkers like this compound will undoubtedly play a central role in the development of the next generation of therapeutics for a wide range of diseases.

An In-Depth Technical Guide to Amino-PEG4-C2-SH Hydrochloride: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of Amino-PEG4-C2-SH hydrochloride. This heterobifunctional linker is a valuable tool in the fields of bioconjugation, drug delivery, and proteomics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal primary amine (-NH2) and a terminal thiol (-SH) group, separated by a tetraethylene glycol (PEG4) spacer and an ethyl (-C2-) extension. The primary amine is protonated in the hydrochloride salt form, enhancing its solubility in aqueous solutions.

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing and executing bioconjugation strategies.

PropertyValueSource(s)
Molecular Formula C10H24ClNO4S[1]
Molecular Weight 289.82 g/mol [1]
Appearance Colorless to light yellow liquid or solid[1]
Solubility Soluble in DMSO (125 mg/mL) and water.[1]
SMILES SCCOCCOCCOCCOCCN.Cl[1]
CAS Number Not available for the hydrochloride salt. The CAS number for the corresponding free amine (Amino-PEG4-C2-amine) is 68960-97-4.[2][3][4][5]
Storage and Stability

For long-term storage, this compound should be stored at -20°C, protected from light, and preferably under an inert atmosphere like nitrogen.[1] Stock solutions in solvents such as DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] It is important to avoid repeated freeze-thaw cycles to prevent degradation.[1]

Role in PROTACs and the Ubiquitin-Proteasome System

This compound is frequently utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7]

The PEG linker plays a crucial role in the efficacy of a PROTAC by:

  • Influencing Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the overall solubility of the often large and hydrophobic PROTAC molecule, which is critical for its biological activity.[6][7]

  • Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6] An optimal linker length ensures the correct spatial orientation of the POI and the E3 ligase for efficient ubiquitin transfer.[6]

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The bifunctional nature of this compound allows for sequential or orthogonal conjugation to two different molecules. The primary amine can be reacted with N-hydroxysuccinimide (NHS) esters, while the thiol group can react with maleimides.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a heterobifunctional linker like Amino-PEG4-C2-SH generally follows a two-step process. The diagram below outlines a typical workflow.

PROTAC_Synthesis_Workflow start Start step1 Couple E3 Ligase Ligand to Amino-PEG4-C2-SH start->step1 step2 Purify E3-Linker Intermediate step1->step2 step3 Couple POI Ligand to E3-Linker Intermediate step2->step3 step4 Purify Final PROTAC step3->step4 characterization Characterize PROTAC (LC-MS, NMR) step4->characterization end End characterization->end

A typical workflow for the synthesis of a PROTAC.
Protocol for Amine-NHS Ester Coupling

This protocol describes the reaction of the primary amine of this compound with an NHS ester-functionalized molecule.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

  • Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

  • Dissolve this compound in the reaction buffer.

  • Add the NHS ester stock solution to the Amino-PEG4-C2-SH solution. A 1.5- to 3-fold molar excess of the NHS ester is a common starting point.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

Protocol for Thiol-Maleimide Coupling

This protocol outlines the reaction of the thiol group of the Amino-PEG4-C2-SH conjugate with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing conjugate from the previous step

  • Maleimide-functionalized molecule

  • Conjugation buffer: PBS, pH 6.5-7.5, containing 1-10 mM EDTA. The buffer should be degassed to prevent thiol oxidation.

  • Quenching reagent (optional): L-cysteine or 2-mercaptoethanol

Procedure:

  • Dissolve the maleimide-functionalized molecule in the conjugation buffer to the desired concentration.

  • Add the thiol-containing conjugate to the maleimide solution. A 1.1- to 1.5-fold molar excess of the thiol-containing molecule is typically used.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Monitor the reaction by LC-MS to determine completion.

  • (Optional) Quench the reaction by adding a molar excess of a quenching reagent to consume any unreacted maleimide.

  • Purify the final conjugate using SEC, dialysis, or HPLC.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal linker for the construction of complex biomolecules, most notably PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this reagent in various bioconjugation strategies. As with any chemical reaction, optimization of reaction conditions may be necessary to achieve the desired outcome for specific applications.

References

Technical Guide: Synthesis and Purification of Amino-PEG4-C2-SH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG4-C2-SH hydrochloride, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a plausible multi-step synthetic route, detailed experimental protocols, and purification strategies.

Overview and Physicochemical Properties

This compound is a hydrophilic linker molecule featuring a terminal primary amine and a thiol group, separated by a tetraethylene glycol (PEG4) spacer and an ethyl (C2) group. The hydrochloride salt form enhances its stability and solubility in aqueous media. Its structure allows for the conjugation of two different molecular entities, making it a valuable tool in drug discovery and development.

PropertyValueSource
Molecular Formula C₁₀H₂₄ClNO₄S[1][2][3]
Molecular Weight 289.82 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[1][2][3]
Solubility Soluble in DMSO (≥ 125 mg/mL)[1][2][3]
Storage Conditions -20°C, protect from light, store under nitrogen[1][2][3]

Synthetic Pathway

A logical and efficient synthetic route for this compound initiates from the commercially available N-Boc-protected amino-PEG4-alcohol. The synthesis involves a three-step process:

  • Activation of the Terminal Hydroxyl Group: The hydroxyl group of the starting material is converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution.

  • Introduction of a Protected Thiol Group: The activated hydroxyl group is displaced by a protected thiol, typically a thioacetate, via reaction with a suitable sulfur nucleophile like potassium thioacetate.

  • Simultaneous Deprotection and Salt Formation: The Boc protecting group on the amine and the acetyl protecting group on the thiol are removed under acidic conditions, which concurrently forms the hydrochloride salt of the final product.

Synthesis_Pathway cluster_0 Step 1: Hydroxyl Activation cluster_1 Step 2: Thioacetate Formation cluster_2 Step 3: Deprotection & Salt Formation Boc_PEG_OH Boc-NH-PEG4-C2-OH Boc_PEG_OTs Boc-NH-PEG4-C2-OTs Boc_PEG_OH->Boc_PEG_OTs TsCl, Et3N, DCM Boc_PEG_SAc Boc-NH-PEG4-C2-SAc Boc_PEG_OTs->Boc_PEG_SAc KSAc, DMF Final_Product H2N-PEG4-C2-SH·HCl Boc_PEG_SAc->Final_Product HCl in Dioxane

Synthetic Route for this compound

Experimental Protocols

The following protocols are detailed methodologies for each step of the synthesis and the final purification.

Step 1: Synthesis of Boc-NH-PEG4-C2-OTs

This step involves the tosylation of the terminal hydroxyl group of N-Boc-amino-PEG4-C2-alcohol.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Boc-NH-PEG4-C2-OH293.3810.02.93 g
Triethylamine (Et₃N)101.1915.02.09 mL
p-Toluenesulfonyl chloride (TsCl)190.6512.02.29 g
Dichloromethane (DCM)--50 mL

Procedure:

  • Dissolve Boc-NH-PEG4-C2-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of Boc-NH-PEG4-C2-SAc

This protocol describes the nucleophilic substitution of the tosyl group with a thioacetate group.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Boc-NH-PEG4-C2-OTs447.548.0 (assuming ~80% yield from Step 1)3.58 g
Potassium thioacetate (KSAc)114.2316.01.83 g
Dimethylformamide (DMF)--40 mL

Procedure:

  • Dissolve the crude Boc-NH-PEG4-C2-OTs (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere.

  • Add potassium thioacetate (2.0 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer several times with water to remove DMF and excess KSAc, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude thioacetate intermediate.

Step 3: Synthesis of this compound

This final step involves the simultaneous deprotection of the Boc and thioacetate groups.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Boc-NH-PEG4-C2-SAc351.486.4 (assuming ~80% yield from Step 2)2.25 g
4 M HCl in 1,4-Dioxane--20 mL

Procedure:

  • Dissolve the crude Boc-NH-PEG4-C2-SAc in a minimal amount of anhydrous DCM or directly in the HCl/dioxane solution.

  • Add 4 M HCl in 1,4-dioxane (a significant excess) to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting residue is the crude this compound.

Purification

Purification of the final product is crucial to remove any remaining starting materials, intermediates, and reaction byproducts. Due to the polar and basic nature of the final product, specialized chromatography techniques are recommended.

Purification Workflow:

Purification_Workflow Crude_Product Crude H2N-PEG4-C2-SH·HCl Column_Chromatography Silica Gel Chromatography (Amine-Functionalized) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis TLC/LC-MS Analysis Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal Purity_Analysis->Solvent_Removal Pool Pure Fractions Pure_Product Pure H2N-PEG4-C2-SH·HCl Solvent_Removal->Pure_Product

Purification Workflow for the Final Product

Detailed Purification Protocol:

  • Column Preparation: Prepare a column with amine-functionalized silica gel. The basic nature of the amine-functionalized silica helps to prevent the strong adsorption and tailing of the basic amine product that can occur with standard silica gel.[4][5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of a suitable solvent system, such as dichloromethane/methanol or ethyl acetate/hexane with a small percentage of a basic modifier like triethylamine to ensure the free base form is eluted.

  • Fraction Analysis: Collect fractions and analyze them by TLC, staining with ninhydrin to visualize the amine-containing product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as the free base.

  • Salt Conversion (Optional if free base is isolated): To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of anhydrous diethyl ether or DCM and add a stoichiometric amount of HCl in diethyl ether or dioxane. The hydrochloride salt will precipitate and can be collected by filtration.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

AnalysisExpected Results
¹H NMR Peaks corresponding to the ethylene glycol protons, the ethyl bridge protons, and the protons adjacent to the amine and thiol groups. The integration of these peaks should be consistent with the structure.
¹³C NMR Signals corresponding to the carbons of the PEG chain, the ethyl group, and the carbons adjacent to the nitrogen and sulfur atoms.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the mass of the free amine form [M+H]⁺.
Purity (HPLC) A single major peak, indicating high purity (typically >95%).

Disclaimer: The experimental protocols and data provided in this guide are based on established chemical principles and analogous transformations reported in the scientific literature. Researchers should exercise standard laboratory safety precautions and may need to optimize these procedures for their specific experimental conditions.

References

The Role of Amino-PEG4-C2-SH Hydrochloride in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.[2] The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[3] This technical guide provides an in-depth examination of the mechanism of action and strategic importance of a specific bifunctional linker, Amino-PEG4-C2-SH hydrochloride, in the synthesis and function of potent PROTACs.

Introduction to PROTAC Technology

Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, PROTACs operate via an event-driven, catalytic mechanism.[1] By bringing a target protein into close proximity with an E3 ubiquitin ligase, a PROTAC mediates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the target's surface.[1] This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can be released to engage another target protein molecule.[2] This catalytic nature allows PROTACs to be effective at very low, substoichiometric concentrations. The success of this entire process hinges on the formation of a stable and conformationally competent ternary complex, a function profoundly influenced by the linker.[4]

The Linker: A Critical Modulator of PROTAC Activity

The linker's design—its length, composition, rigidity, and attachment points—is a pivotal element in PROTAC optimization.[3] It must be long enough to bridge the two proteins without causing steric hindrance, yet optimized to favor the formation of a stable ternary complex over binary (PROTAC-POI or PROTAC-E3) complexes.[5] Among the most widely used linker motifs are polyethylene glycol (PEG) and alkyl chains.[1] PEG linkers, in particular, offer distinct advantages in tuning the pharmacological properties of a PROTAC.

This compound: A Bifunctional Building Block

This compound is not a PROTAC itself, but a versatile, heterobifunctional linker used in their chemical synthesis.[6][7] Its structure provides key functionalities:

  • Amino Group (-NH2): A primary amine that serves as a nucleophilic handle for conjugation, typically via amide bond formation with a carboxylic acid on a POI ligand or E3 ligase ligand. The hydrochloride salt form enhances its stability and solubility during synthesis.

  • PEG4 Moiety: A chain of four repeating ethylene glycol units. This is the core of the linker's functional contribution to the final PROTAC molecule.

  • C2 Spacer: A two-carbon (ethyl) chain that provides additional length and spacing.

  • Thiol Group (-SH): A sulfhydryl group that is another key reactive handle for conjugation, often reacting with an electrophile like a maleimide or haloacetyl group on the second ligand.

The presence of two distinct reactive groups (amine and thiol) at opposite ends allows for the controlled, sequential attachment of the POI-binding and E3-binding ligands, making it a valuable tool in the convergent synthesis of PROTAC libraries.[1]

Mechanism of Action: How the Linker Influences PROTAC Efficacy

The properties imparted by the Amino-PEG4-C2-SH linker are integral to the PROTAC's mechanism of action at multiple stages.

Enhancing Solubility and Permeability

A major challenge in PROTAC development is their high molecular weight and lipophilicity, which often leads to poor aqueous solubility and low cell permeability.[8] The PEG4 chain is hydrophilic, and its incorporation is a well-established strategy to increase the overall solubility of the final PROTAC conjugate.[9] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[10]

Furthermore, the relationship between PEGylation and cell permeability is complex. While excessive hydrophilicity can hinder membrane traversal, flexible PEG linkers can adopt folded conformations that shield the PROTAC's polar surface area.[5][10] This creates a more compact, transiently lipophilic structure that can more readily cross the cell membrane, a phenomenon sometimes referred to as the "linker-dependent folding" or "chameleon effect".

Facilitating Ternary Complex Formation

The ultimate goal of a PROTAC is to form a stable and productive ternary complex.[2] The flexibility and length of the PEG4-C2 chain are critical for this process. It acts as a flexible tether, allowing the two ligands to independently find their optimal binding pockets on their respective proteins and enabling the entire tripartite complex to adopt a conformation suitable for ubiquitination.[11]

The optimal linker length is a delicate balance. A linker that is too short may lead to steric clashes between the POI and E3 ligase, preventing complex formation.[5] Conversely, a linker that is too long can result in an increased entropic penalty upon binding, leading to a less stable complex and reduced degradation efficiency.[5] A PEG4 linker often represents a favorable starting point in PROTAC design, providing sufficient length and flexibility for many common POI-E3 ligase pairs.

The general mechanism is depicted below:

Caption: The catalytic cycle of a PROTAC utilizing a PEG4 linker.

Quantitative Analysis of PROTACs with PEG Linkers

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achievable).[12] The stability of the ternary complex can be assessed by measuring binding affinities (Kd) and cooperativity (alpha). The following tables summarize representative data from published studies on PROTACs utilizing PEG linkers of varying lengths, illustrating the impact of linker composition on performance.

Table 1: Degradation Efficiency of PEGylated PROTACs

PROTAC Target E3 Ligase Linker Composition DC50 (nM) Dmax (%) Cell Line
BTK CRBN PEG6 2.2 97 Mino
HDAC1/2/3 VHL PEG-based <100 >90 HCT116
BRD4 VHL PEG3 1.8 >95 RS4;11

| BRD4 | VHL | PEG5 | 4.9 | >95 | RS4;11 |

Data is illustrative and compiled from various sources in the literature, including studies on BTK and HDAC degraders.[13][14] DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

Table 2: Ternary Complex Formation and Binding Affinities

PROTAC System Binary K_d (PROTAC-E3) Binary K_d (PROTAC-POI) Ternary Complex K_d Cooperativity (α) Method
MZ1 (BRD4-VHL) 29 nM 4 nM 2.7 nM 15 - 26 ITC/SPR

| ARV-771 (BRD4-VHL)| ~70 nM | ~2 nM | 3.8 nM | >10 | SPR |

Data compiled from studies on well-characterized BET degraders like MZ1 and ARV-771 which utilize PEG-based linkers.[15][16] Cooperativity (α) is a measure of how much the binding of one protein partner enhances the binding of the other. An α > 1 indicates positive cooperativity, which is highly desirable for potent degradation.

Experimental Protocols

Evaluating the efficacy of a PROTAC requires a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol is the gold standard for quantifying PROTAC-induced protein degradation.[17]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293, HCT116) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[18]

    • Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 0.1 nM to 10 µM.

    • Treat cells with the PROTAC dilutions for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[11]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[17]

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[18]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.[17]

    • Normalize all samples to the same protein concentration using lysis buffer.

    • Add 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by size by running the samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., β-actin, GAPDH).

    • Wash the membrane three times with TBST, then incubate for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[18]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[17]

WB_Workflow cluster_main Western Blot Workflow for PROTAC DC50 Determination A 1. Seed Cells (e.g., 6-well plate) B 2. Treat with PROTAC Dose-Response (24h) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. ECL Detection G->H I 9. Data Analysis (Densitometry) H->I J 10. Calculate DC50/Dmax I->J

Caption: Experimental workflow for determining PROTAC degradation efficiency.

Protocol 2: Analysis of Ternary Complex Kinetics by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique to measure the real-time binding kinetics (association rate, k_on; dissociation rate, k_off) and affinity (K_d) of binary and ternary complexes.[6]

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a streptavidin-coated chip for biotinylated proteins).

    • Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto the sensor surface to a target response level. This creates the surface for binding analysis.[16]

  • Binary Interaction Analysis:

    • To measure the PROTAC-E3 ligase interaction, inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface and a reference flow cell.

    • To measure the PROTAC-POI interaction, a different assay setup is needed, typically involving immobilization of the POI.

  • Ternary Complex Interaction Analysis:

    • Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC.[7]

    • Inject these pre-incubated mixtures over the immobilized E3 ligase surface. The resulting sensorgram represents the binding of the POI-PROTAC binary complex to the E3 ligase, forming the ternary complex.[6]

    • Use a single-cycle kinetics (SCK) format for complexes with very slow off-rates to avoid surface regeneration between injections.[15]

  • Data Analysis:

    • Fit the sensorgram data from the binary and ternary experiments to appropriate binding models (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_d.

    • Calculate the cooperativity factor (α) using the formula: α = (K_d of PROTAC-E3 * K_d of PROTAC-POI) / (K_d of PROTAC-E3 * K_d of Ternary Complex). A high alpha value indicates favorable protein-protein interactions within the ternary complex.[16]

Protocol 3: Live-Cell Ternary Complex Formation using NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative detection of protein-protein interactions, including PROTAC-induced ternary complex formation, in living cells.[19]

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293) with two expression vectors: one encoding the POI fused to NanoLuc® Luciferase (the BRET donor) and another encoding the E3 ligase (e.g., CRBN) fused to HaloTag® (the BRET acceptor).[1]

  • Assay Setup:

    • Plate the transfected cells in a 96-well or 384-well white assay plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore), which is cell-permeable and covalently binds to the HaloTag® fusion protein. Incubate to allow labeling.[1]

  • PROTAC Treatment and Signal Detection:

    • Add a serial dilution of the PROTAC to the cells.

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells. This substrate is catalyzed by NanoLuc® to produce luminescence.

    • Immediately measure the donor emission (at ~460 nm) and the acceptor emission (at >610 nm) using a luminometer equipped with the appropriate filters.[1]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • A PROTAC-dependent increase in the BRET ratio indicates that the donor (POI) and acceptor (E3 ligase) are being brought into close proximity (typically <10 nm), confirming the formation of the ternary complex inside live cells.[20]

Conclusion

The linker component of a PROTAC is a master regulator of its biological activity. A bifunctional building block like this compound provides not only the synthetic handles for convergent PROTAC assembly but also imparts critical physicochemical properties to the final molecule. The PEG4 chain enhances solubility, modulates cell permeability, and provides the optimal length and flexibility required to facilitate the formation of a stable and productive ternary complex. A deep understanding of how linker composition influences these parameters, verified through rigorous quantitative assays, is essential for the rational design and development of the next generation of targeted protein degraders.

References

An In-depth Technical Guide to the Bifunctional Nature of the Amino-PEG4-C2-SH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Amino-PEG4-C2-SH linker, a heterobifunctional crosslinking reagent critical in the fields of bioconjugation, diagnostics, and targeted therapeutics. We will explore its core chemical properties, orthogonal reactivity, and provide detailed protocols for its application in creating stable biomolecular conjugates.

Introduction to Amino-PEG4-C2-SH

The Amino-PEG4-C2-SH linker is a versatile molecule designed to connect two different molecules through a flexible, hydrophilic spacer. Its power lies in its bifunctional nature , possessing two distinct reactive groups at opposite ends: a primary amine (-NH₂) and a sulfhydryl or thiol (-SH).

  • Amino (-NH₂) Group: This terminus provides a nucleophilic primary amine that can be readily coupled to molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.

  • Thiol (-SH) Group: This terminus features a sulfhydryl group that is highly reactive towards maleimide groups, haloacetyls, and can also be used for immobilization on gold surfaces.

  • PEG4 Spacer: The central tetraethylene glycol (PEG) chain is hydrophilic, which helps to improve the solubility and reduce the immunogenicity of the resulting conjugate.[1] It also provides a flexible spacer arm of significant length, which can mitigate steric hindrance between the conjugated molecules.

This heterobifunctional design is crucial for enabling controlled, two-step conjugation reactions, which minimizes the formation of undesirable homodimers or polymers—a common issue with homobifunctional linkers.[2] This precision is essential for applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Core Properties and Data Presentation

The quantitative properties of the Amino-PEG4-C2-SH linker are summarized below. Data is presented for the commonly supplied hydrochloride salt form.

PropertyValueSource(s)
Chemical Name 1-Amino-14-mercapto-3,6,9,12-tetraoxatetradecane hydrochloride[3]
Molecular Formula C₁₀H₂₄ClNO₄S[4]
Molecular Weight 289.82 g/mol [4]
Purity Typically ≥95%[3]
Appearance Colorless to light yellow liquid[4]
Spacer Arm Length ~21.4 Å
Solubility Soluble in DMSO (125 mg/mL) and other organic solvents[4]
Storage Conditions Store at -20°C, protected from light and moisture (under nitrogen)[3]

The Orthogonal Reactivity Core

The key advantage of the Amino-PEG4-C2-SH linker is the orthogonal reactivity of its terminal groups. The amine group's chemistry is distinct from the thiol group's chemistry, allowing for sequential reactions under different pH conditions. This prevents self-conjugation and allows for precise control over the assembly of complex bioconjugates.[2]

  • Amine Reactivity (pH 7.2-8.5): The primary amine (-NH₂) reacts efficiently with activated carboxyl groups (e.g., NHS esters) to form stable amide bonds.[5] This reaction is also commonly achieved using carbodiimide chemistry (EDC) to activate carboxyl groups on a target molecule.[6][7]

  • Thiol Reactivity (pH 6.5-7.5): The thiol (-SH) group is highly selective for maleimide groups, forming a stable thioether bond via a Michael addition reaction.[8] This reaction is approximately 1,000 times faster than the reaction of maleimides with amines at neutral pH, ensuring high specificity.[8]

Diagram 1: Orthogonal reactivity of the Amino-PEG4-C2-SH linker.

Experimental Protocols

The following is a detailed, two-step protocol for a common application: conjugating a maleimide-activated drug payload to an antibody (e.g., for ADC creation).

This step attaches the linker's amine group to the antibody's carboxyl groups (e.g., from aspartic or glutamic acid residues).

Materials:

  • Antibody (in amine-free buffer, e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Amino-PEG4-C2-SH Linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

  • Desalting Column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

  • Preparation: Equilibrate EDC and Sulfo-NHS to room temperature. Prepare the antibody at a concentration of 2-10 mg/mL in ice-cold Activation Buffer.

  • Activation of Antibody: Add a 50-fold molar excess of EDC to the antibody solution. Immediately follow with a 100-fold molar excess of Sulfo-NHS.

  • Incubation: Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction activates the antibody's carboxyl groups to form amine-reactive Sulfo-NHS esters.[7]

  • Linker Conjugation: Dissolve the Amino-PEG4-C2-SH linker in Conjugation Buffer. Add a 20- to 50-fold molar excess of the linker to the activated antibody solution. Adjust the reaction pH to 7.2-7.5 if necessary.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted linker and byproducts by passing the solution through a desalting column equilibrated with Conjugation Buffer (pH 7.2-7.5). The resulting product is the Antibody-Linker-SH conjugate.

This step connects the maleimide-activated payload to the now-available thiol group on the antibody-linker conjugate.

Materials:

  • Antibody-Linker-SH conjugate (from Protocol 1)

  • Maleimide-activated payload (dissolved in DMSO or DMF)

  • Thiol-free Conjugation Buffer (e.g., PBS, pH 7.0-7.5, degassed)

  • Quenching Reagent: N-ethylmaleimide or L-cysteine

  • Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Preparation: Ensure the Antibody-Linker-SH conjugate is in a degassed, thiol-free buffer at pH 7.0-7.5 to prevent disulfide bond formation.[9]

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved maleimide-payload to the Antibody-Linker-SH solution.[10]

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Quenching: Add a 2-fold molar excess of a quenching reagent (relative to the maleimide-payload) like L-cysteine to react with any remaining unreacted maleimide groups. Incubate for 30 minutes.

  • Final Purification: Purify the final Antibody-Drug Conjugate (ADC) to remove excess payload, linker, and aggregates. SEC is commonly used to separate based on size, while HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR).[11][12]

  • Characterization & Storage: Characterize the final conjugate for DAR, purity, and aggregation. Store the final ADC in a suitable buffer at 2-8°C or frozen at -80°C for long-term stability.

Mandatory Visualizations

The following diagram illustrates the complete two-step conjugation process described in the protocols.

Diagram 2: Experimental workflow for two-step ADC synthesis.

Once synthesized, an ADC created with this linker can execute a targeted therapeutic action. This diagram shows the generalized pathway from cell targeting to payload release.

G Generalized ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome (pH 5.5-6.2) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Drug Payload Lysosome->Payload 4. Linker/Ab Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Diagram 3: Generalized mechanism of action for an ADC.

References

An In-depth Technical Guide to Amino-PEG4-C2-SH Hydrochloride for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Among the various linker classes, those based on polyethylene glycol (PEG) have gained prominence due to their ability to enhance solubility and provide conformational flexibility.

This technical guide focuses on Amino-PEG4-C2-SH hydrochloride , a specific PEG-based linker with a terminal amine and a thiol group. This guide will provide a comprehensive overview of its role in PROTAC design, present available data on the performance of PROTACs with similar linkers, detail relevant experimental protocols, and visualize key concepts through diagrams.

Core Concepts of PROTAC Technology and the Role of the Linker

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

The linker, such as this compound, plays a multifaceted role in this process:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability. However, the linker's properties must be carefully balanced to ensure adequate cell permeability.

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. An optimal linker length allows for favorable protein-protein interactions between the target and the E3 ligase, enhancing the efficiency of ubiquitination.

  • Synthetic Handle: The functional groups on the linker, in this case, a primary amine and a thiol, provide versatile handles for conjugation to the target protein and E3 ligase ligands.

Data Presentation

Table 1: Representative Degradation Efficiency of PEG-based PROTACs

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1BRD4VHL4-unit PEG15>95HeLaFictional Example
PROTAC 2BRD4VHL8-unit PEG5085HeLaFictional Example
PROTAC 3BTKCRBN6-unit PEG<10>85Mino[1]
PROTAC 4BCR-ABLN-end rule E3s1-unit PEG<1~99K562[2]

Table 2: Representative Binding Affinities of PEG-based PROTACs

PROTAC ComponentBinding PartnerAssayBinding Affinity (Kd/IC50, nM)Reference
VHL LigandVHLTR-FRET150Fictional Example
BRD4 LigandBRD4ITC50Fictional Example
BTK PROTAC (RC-3)BTKIn vitro kinase assay0.9 (IC50)[1]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol provides a general workflow for the synthesis of a PROTAC using a thiol-containing PEG linker. The specific reaction conditions may need to be optimized based on the properties of the target and E3 ligase ligands.

Materials:

  • This compound

  • Target protein ligand with a suitable reactive group (e.g., a maleimide for reaction with the thiol)

  • E3 ligase ligand with a suitable reactive group (e.g., a carboxylic acid for amide coupling with the amine)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

Methodology:

  • Amide Coupling: a. Dissolve the E3 ligase ligand (containing a carboxylic acid) and this compound in an appropriate solvent (e.g., DMF). b. Add the coupling reagents (HATU, HOBt) and a base (DIPEA) to the reaction mixture. c. Stir the reaction at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by LC-MS. d. Upon completion, purify the intermediate product (E3 ligase ligand-linker conjugate) by HPLC.

  • Thiol-Maleimide Conjugation: a. Dissolve the purified E3 ligase ligand-linker conjugate and the target protein ligand (containing a maleimide group) in a suitable solvent (e.g., a mixture of DMSO and phosphate buffer, pH 7.4). b. Stir the reaction at room temperature, protecting it from light, for a specified time (e.g., 1-2 hours). Monitor the reaction progress by LC-MS. c. Upon completion, purify the final PROTAC molecule by HPLC. d. Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Measuring Protein Degradation

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specific duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Quantify the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the primary antibody against the loading control. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualization

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC (Amino-PEG4-C2-SH Linker) Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ternary->E3 Recruitment PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation start Start synthesis PROTAC Synthesis (with Amino-PEG4-C2-SH Linker) start->synthesis characterization Chemical Characterization (LC-MS, NMR) synthesis->characterization binding_assay Binding Affinity Assay (e.g., ITC, SPR) synthesis->binding_assay cell_culture Cell Culture characterization->cell_culture treatment PROTAC Treatment cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis ternary_assay Ternary Complex Assay (e.g., NanoBRET, FRET) treatment->ternary_assay western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis end End data_analysis->end ternary_assay->data_analysis binding_assay->data_analysis

Caption: Workflow for PROTAC synthesis and evaluation.

PROTAC_Structure General Structure of a PROTAC with Amino-PEG4-C2-SH Linker cluster_linker Amino-PEG4-C2-SH Linker PROTAC E3 Ligase Ligand Linker (Amino-PEG4-C2-SH) Target Protein Ligand linker_structure H2N-(CH2)2-(OCH2CH2)4-S-

Caption: Structure of a PROTAC with the specified linker.

References

A-Technical-Guide-to-Thiol-and-Amine-Reactive-Linkers-in-Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in modern biological sciences and drug development.[1] At the heart of these techniques are crosslinking reagents, or linkers, that form stable bonds between desired molecular partners. Among the most widely used strategies are those that target primary amines and thiol groups due to their natural abundance and accessibility on proteins and peptides.[2][3]

Amine-reactive linkers primarily target the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptide chains.[3][4] Given the high prevalence of lysine on the surface of proteins, this method is robust for general protein labeling.[2][3] Thiol-reactive linkers, conversely, target the sulfhydryl group of cysteine residues.[5][6] Because free cysteines are less common than lysines, thiol-reactive chemistry offers a higher degree of site-specificity, a critical feature in applications like the development of antibody-drug conjugates (ADCs).[5][6][7]

This guide provides an in-depth overview of the core features of both amine- and thiol-reactive linkers, including their reaction mechanisms, critical experimental parameters, and detailed protocols to aid researchers in designing and executing successful bioconjugation strategies.

Section 1: Amine-Reactive Linkers

Amine-reactive linkers are designed to covalently bond with the nucleophilic primary amines found on biomolecules.[4] This reaction typically results in a stable amide bond, making it a reliable method for creating lasting bioconjugates.[4]

Key Chemistries and Mechanisms

The most prominent class of amine-reactive linkers are N-Hydroxysuccinimide (NHS) esters . These compounds react with primary amines through nucleophilic acyl substitution.[4] The amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][8]

This reaction is highly dependent on pH. Optimal conditions are typically between pH 7.2 and 8.5 .[8] Below this range, the primary amine is protonated (-NH3+), rendering it non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester itself increases significantly, competing with the desired conjugation reaction and reducing efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.

NHS_Ester_Reaction

Quantitative Data Summary: NHS Ester Linkers
ParameterValue / ConditionNotesCitation
Target Group Primary Amine (-NH₂)Lysine side chains, N-terminus[3][4]
Optimal pH Range 7.2 - 8.5Balances amine reactivity and ester hydrolysis[8][9]
Reaction Time 30 min - 4 hoursDependent on temperature and concentration[9][10]
Reaction Temperature 4°C to Room Temp (~25°C)Lower temperature can reduce hydrolysis[8][9]
Competing Reaction Hydrolysis of NHS esterRate increases significantly with pH > 8.5[8]
Half-life (Hydrolysis) ~4-5 hours @ pH 7, 0°C~10 minutes @ pH 8.6, 4°C
Common Buffers Phosphate (PBS), HEPES, BorateMust be free of primary amines (e.g., Tris)[8][10]
Quenching Reagents Tris, Glycine, EthanolamineAdded to stop the reaction[2][8]
Experimental Protocol: Protein Labeling with an NHS Ester

This protocol provides a general method for labeling a protein with a generic NHS-ester-activated molecule (e.g., a fluorescent dye).

1. Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).[10]

  • NHS-ester reagent.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11][12]

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[11]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography/gel filtration).[11]

2. Procedure:

  • Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine are incompatible as they will compete for reaction with the NHS ester.[8][10]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-ester reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[12][13] NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[10][12]

  • Adjust Reaction pH: For optimal labeling, adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[11]

  • Initiate Conjugation: Add a calculated molar excess (typically 5- to 20-fold) of the dissolved NHS ester to the protein solution.[10] Gently mix immediately. The final concentration of organic solvent should ideally be less than 10%.[14]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a photosensitive label.[12][15]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted label and byproducts by passing the reaction mixture through a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[11]

NHS_Workflow

Section 2: Thiol-Reactive Linkers

Thiol-reactive linkers are highly valued for their ability to target cysteine residues, enabling more site-specific bioconjugation compared to amine-reactive methods.[7] This specificity is crucial for applications where the orientation or location of the conjugate is critical, such as in ADCs or immobilized enzymes.

Key Chemistries and Mechanisms

The most prevalent thiol-reactive chemistry involves the maleimide group. Maleimides react with sulfhydryl groups via a Michael addition mechanism, forming a stable thioether bond.[7][16] This reaction is highly efficient and selective for thiols within a specific pH range.

The optimal pH for the maleimide-thiol reaction is 6.5 to 7.5 .[14][17] Within this window, the thiol group is sufficiently nucleophilic to react rapidly, while competing side reactions with amines (which become more significant above pH 7.5) are minimized.[17] At pH 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[17]

It is critical to note that maleimides react with free thiols (-SH), not oxidized disulfide bonds (-S-S-).[18][19] Therefore, proteins with internal disulfide bridges may require a reduction step using reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) prior to conjugation.[18][19]

Maleimide_Reaction

Quantitative Data Summary: Maleimide Linkers
ParameterValue / ConditionNotesCitation
Target Group Sulfhydryl/Thiol (-SH)Cysteine side chains[]
Optimal pH Range 6.5 - 7.5Maximizes thiol reactivity and minimizes amine side reactions[7][14][17]
Reaction Time 2 hours to OvernightDependent on temperature and concentration[19]
Reaction Temperature 4°C to Room Temp (~25°C)Common practice for protein stability[19]
Pre-requisite Free thiol groupDisulfide bonds must be reduced (e.g., with TCEP/DTT)[18][19]
Competing Reactions Reaction with amines (at pH > 7.5); Maleimide hydrolysisHydrolysis opens the maleimide ring, rendering it inactive[7][17]
Bond Stability Generally stableCan undergo retro-Michael reaction, leading to dissociation[7][21]
Common Buffers Phosphate (PBS), HEPES, TrisMust be free of thiol-containing reagents[18][19]
Experimental Protocol: Antibody Conjugation via Maleimide Linker

This protocol outlines a general method for creating an antibody-drug conjugate (ADC) by linking a maleimide-activated drug to a reduced antibody.

1. Materials:

  • Antibody solution (e.g., IgG1) in a suitable buffer like PBS.

  • Reducing agent: 100 mM TCEP or DTT solution.

  • Maleimide-activated payload (drug, dye, etc.).

  • Anhydrous DMSO or DMF.

  • Reaction/Conjugation Buffer: Degassed PBS or Tris buffer, pH 7.0-7.5.[18][19]

  • Purification column (e.g., size-exclusion or ion-exchange chromatography).[18]

2. Procedure:

  • Antibody Reduction: To the antibody solution (typically 1-10 mg/mL), add a molar excess of TCEP (e.g., 50-100 fold) to reduce interchain disulfide bonds.[18][19] Incubate at room temperature for 20-30 minutes. The buffer should be degassed to prevent re-oxidation of thiols.[18][19]

  • Remove Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer (pH 7.0-7.5). This step is critical to prevent the reducing agent from reacting with the maleimide linker.

  • Prepare Maleimide Payload: Dissolve the maleimide-activated payload in a minimal volume of anhydrous DMSO or DMF.[18][19]

  • Initiate Conjugation: Add the dissolved maleimide payload to the reduced antibody solution. A typical starting point is a 10- to 20-fold molar excess of the payload over the antibody.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light. The reaction vessel should be flushed with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.[18]

  • Purification: Separate the resulting ADC from unreacted payload and antibody fragments. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used methods.[18]

ADC_Workflow

Section 3: Linker Selection Guide

Choosing the appropriate reactive linker is critical for the success of a bioconjugation experiment. The decision depends on the nature of the biomolecule, the desired degree of labeling, and the required stability of the final conjugate.

Comparison: Amine vs. Thiol Targeting
FeatureAmine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)
Target Residue Lysine, N-terminusCysteine
Abundance HighLow
Specificity Low (multiple sites)High (fewer sites)
Control over Stoichiometry DifficultEasier (site-directed mutagenesis)
Optimal pH 7.2 - 8.56.5 - 7.5
Key Advantage Robust, good for general labelingSite-specific, homogenous conjugates
Key Disadvantage Heterogeneous productsRequires free thiols (may need reduction)
Primary Application Protein labeling, immobilizationAntibody-drug conjugates, FRET pairs

Selection_Logic

Conclusion

Amine- and thiol-reactive linkers are foundational tools in bioconjugation, each offering distinct advantages. NHS esters provide a robust and straightforward method for labeling the abundant primary amines on proteins, ideal for applications where a high degree of labeling is desired and site-specificity is not a primary concern. In contrast, maleimides offer a more controlled, site-specific approach by targeting the less frequent cysteine residues, which is indispensable for the construction of complex, well-defined bioconjugates like ADCs. A thorough understanding of their respective reaction mechanisms, optimal conditions, and potential pitfalls is essential for researchers to harness their full potential, enabling the development of novel diagnostics, therapeutics, and research tools.

References

A Technical Guide to Amino-PEG4-C2-SH Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Amino-PEG4-C2-SH hydrochloride, a heterobifunctional linker critical in the development of advanced therapeutics and research tools. Designed for researchers, scientists, and drug development professionals, this document outlines the core technical data, commercial availability, and detailed experimental protocols for the effective application of this versatile molecule.

Core Technical Specifications

This compound is a high-purity, PEG-based linker essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] Its structure features a terminal primary amine and a thiol group, separated by a 4-unit polyethylene glycol (PEG) chain and an ethyl spacer. This configuration offers a balance of hydrophilicity, flexibility, and specific reactivity for sequential conjugation reactions.

A summary of its key quantitative data is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₄ClNO₄S[3]
Molecular Weight 289.82 g/mol [2][3]
Appearance Colorless to light yellow liquid[3][4]
Purity ≥95%[5]
Solubility Soluble in DMSO (125 mg/mL)[3]
Storage (in solvent) -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen)[1][3][4]
SMILES SCCOCCOCCOCCOCCN.Cl[3][4]

Commercial Availability

This compound is available for research purposes from several specialized chemical suppliers. The following table provides a non-exhaustive list of commercial sources.

SupplierProduct Number (Example)Purity Specification
MedChemExpress (MCE)HY-138446≥95%
Gentaur804-HY-138446-01Not specified
InvivochemV77922≥98%
Beijing Jin Ming Biotechnology Co., Ltd. (via ChemicalBook)Not specified95%

Mechanism of Action in PROTACs

As a heterobifunctional linker, this compound is a key component in the structure of a PROTAC. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The linker connects a ligand that binds to the target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The dual functionality of this compound allows for a two-step conjugation strategy, which is particularly useful in the synthesis of PROTACs. The following is a representative experimental protocol.

Step 1: Amide Bond Formation with an E3 Ligase Ligand

This step involves the reaction of the primary amine of the linker with an activated carboxylic acid on the E3 ligase ligand.

Materials:

  • This compound

  • E3 Ligase Ligand with a carboxylic acid moiety (e.g., a derivative of Thalidomide or Pomalidomide)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Procedure:

  • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add the linker solution to the activated E3 ligase ligand solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

  • Purify the resulting E3 ligase ligand-linker conjugate by flash column chromatography or preparative HPLC.

Amide_Coupling_Workflow Start Start Dissolve_Ligand Dissolve E3 Ligase Ligand in DMF Start->Dissolve_Ligand Activate_Acid Activate Carboxylic Acid (HATU, DIPEA) Dissolve_Ligand->Activate_Acid React Combine and React (2-4 hours, RT) Activate_Acid->React Prepare_Linker Dissolve Amino-PEG4-C2-SH in DMF Prepare_Linker->React Monitor Monitor by LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purify by Chromatography Workup->Purify End End Product: E3 Ligand-Linker Purify->End

Workflow for amide coupling of the linker.
Step 2: Thiol-Maleimide Ligation with a Target Protein Ligand

The thiol group of the purified E3 ligase ligand-linker conjugate is then reacted with a maleimide-functionalized ligand for the target protein.

Materials:

  • Purified E3 ligase ligand-linker conjugate from Step 1

  • Target protein ligand functionalized with a maleimide group

  • Reaction buffer: Phosphate-buffered saline (PBS) at pH 6.5-7.5, often with a co-solvent like DMSO to aid solubility.

Procedure:

  • Dissolve the maleimide-functionalized target protein ligand in the reaction buffer.

  • Dissolve the E3 ligase ligand-linker conjugate (1-1.2 equivalents) in a minimal amount of DMSO and add it to the solution of the target protein ligand.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.

  • Once the reaction is complete, the final PROTAC conjugate can be purified by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Thiol_Maleimide_Ligation_Workflow Start Start Dissolve_POI_Ligand Dissolve Maleimide-POI Ligand in Buffer Start->Dissolve_POI_Ligand React Combine and React (1-2 hours, RT) Dissolve_POI_Ligand->React Prepare_E3_Linker Dissolve E3 Ligand-Linker in DMSO Prepare_E3_Linker->React Monitor Monitor by LC-MS React->Monitor Monitor->React Incomplete Purify Purify by Prep-HPLC Monitor->Purify Complete Characterize Characterize by LC-MS, NMR Purify->Characterize End Final PROTAC Product Characterize->End

Workflow for thiol-maleimide ligation.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its defined structure and heterobifunctional nature enable the streamlined synthesis of complex molecules like PROTACs. By understanding its technical properties and employing robust experimental protocols, scientists can effectively utilize this linker to advance the development of novel therapeutics and research probes.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG4-C2-SH Hydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Amino-PEG4-C2-SH hydrochloride, a bifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component is critical in PROTAC design, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1][2][3]

The this compound linker offers a polyethylene glycol (PEG) spacer to enhance solubility and cell permeability, a primary amine for conjugation to a ligand, and a terminal thiol for attachment to the other ligand.[4][5] This document will outline a general synthetic strategy, detailed experimental protocols, and methods for purification and characterization.

PROTAC Synthesis Strategy Overview

The synthesis of a PROTAC using this compound typically involves a sequential, two-step conjugation. This strategy allows for the controlled and directional assembly of the final PROTAC molecule. The bifunctional nature of the linker, possessing both an amine and a thiol, necessitates a careful selection of orthogonal reaction chemistries to avoid unwanted side reactions.

A common approach involves:

  • Amide Bond Formation: The primary amine of the linker is coupled with a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase).

  • Thiol-Ene or Thioether Formation: The thiol group of the linker is then reacted with an electrophilic handle, such as a maleimide or a haloalkyl group, on the second ligand.

The presence of the hydrochloride salt on the amine group of the linker requires the use of a non-nucleophilic base during the amide coupling step to neutralize the salt and free the amine for reaction.

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of a PROTAC using the Amino-PEG4-C2-SH linker is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: - POI Ligand-COOH - E3 Ligase Ligand-Maleimide - Amino-PEG4-C2-SH HCl step1 Step 1: Amide Coupling (POI Ligand-COOH + Linker) start->step1 HATU, DIPEA, DMF step2 Step 2: Thiol-Maleimide Conjugation (Intermediate + E3 Ligase Ligand-Maleimide) step1->step2 Purification (optional) end_synthesis Crude PROTAC step2->end_synthesis DMF purification Reverse-Phase HPLC end_synthesis->purification lcms LC-MS Analysis purification->lcms nmr NMR Spectroscopy purification->nmr hrms High-Resolution Mass Spectrometry purification->hrms

Figure 1. A generalized experimental workflow for the synthesis, purification, and characterization of a PROTAC utilizing the this compound linker.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a hypothetical PROTAC, "PROTAC-XY," by conjugating "Ligand-X-COOH" (targeting POI-X) and "Ligand-Y-Maleimide" (recruiting an E3 ligase).

Protocol 1: Amide Coupling of Ligand-X-COOH with this compound

This protocol describes the formation of an amide bond between the carboxylic acid of the POI ligand and the primary amine of the linker.

Materials:

  • Ligand-X-COOH

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of Ligand-X-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction under an inert atmosphere (Argon or Nitrogen) at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude intermediate (Ligand-X-linker-SH) can be purified by flash column chromatography on silica gel or used directly in the next step after a simple work-up.

Protocol 2: Thiol-Maleimide Conjugation to form PROTAC-XY

This protocol details the reaction between the thiol group of the intermediate from Protocol 1 and the maleimide group of the E3 ligase ligand.

Materials:

  • Ligand-X-linker-SH intermediate

  • Ligand-Y-Maleimide

  • Anhydrous DMF

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the Ligand-X-linker-SH intermediate (1.0 eq) in anhydrous DMF.

  • To this solution, add Ligand-Y-Maleimide (1.1 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature for 2-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, the crude PROTAC-XY is ready for purification.

Purification and Characterization

Due to the often-polar nature of PROTAC molecules, especially those containing PEG linkers, purification by standard silica gel chromatography can be challenging.

Purification Protocol: Reverse-Phase HPLC

Instrumentation and Reagents:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Formic acid

Procedure:

  • Dissolve the crude PROTAC-XY in a minimal amount of DMF or DMSO.

  • Inject the solution onto the C18 column.

  • Elute the compound using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be from 10% to 90% B over 30 minutes.

  • Collect fractions corresponding to the desired product peak.

  • Combine the pure fractions and lyophilize to obtain the final PROTAC-XY as a solid.

Characterization

The purified PROTAC should be characterized to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the synthesized PROTAC.

Quantitative Data Summary

The following table provides representative data for the synthesis of a hypothetical PROTAC-XY. Actual yields and purity may vary depending on the specific ligands used.

StepProductStarting MaterialsReagentsSolventReaction Time (h)Yield (%)Purity (by LC-MS, %)
1Ligand-X-linker-SHLigand-X-COOH, Amino-PEG4-C2-SH HClHATU, DIPEADMF675>90
2PROTAC-XYLigand-X-linker-SH, Ligand-Y-Maleimide-DMF485>95 (after HPLC)

Signaling Pathway Diagram

The synthesized PROTAC facilitates the interaction between the target Protein of Interest (POI) and an E3 Ubiquitin Ligase, leading to the ubiquitination and subsequent degradation of the POI.

protac_pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Ligand-X - Linker - Ligand-Y) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary E1, E2 Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Figure 2. The mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent proteasomal degradation of the target protein.

Disclaimer: These protocols are intended as a general guide. Reaction conditions, purification methods, and yields may need to be optimized for specific PROTAC syntheses. It is essential to conduct all experiments in a properly equipped laboratory and to handle all chemicals with appropriate safety precautions.

References

Application Notes and Protocols for Amino-PEG4-C2-SH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-C2-SH is a heterobifunctional linker widely utilized in bioconjugation, chemical biology, and drug development.[1][2] This linker possesses a primary amine (-NH2) at one end and a thiol (-SH) group at the other, separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for the sequential and controlled conjugation of two different molecules, minimizing the formation of undesirable homodimers.[2] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[3]

The primary amine can react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, a common strategy for labeling proteins and other biomolecules.[4][5][6][7] The thiol group readily reacts with maleimides to form a stable thioether bond, another highly specific and efficient conjugation method.[8][9][10][11] These orthogonal reactivities make Amino-PEG4-C2-SH a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][2]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.[2]

  • PROTACs (Proteolysis Targeting Chimeras): It can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[1][12][13]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

  • Peptide and Protein Modification: Introduction of functional groups for labeling, imaging, or therapeutic purposes.

Data Summary

The following tables provide representative data for typical bioconjugation reactions using Amino-PEG4-C2-SH. Note that actual results may vary depending on the specific biomolecules and reaction conditions.

Table 1: Reaction Parameters for Amine-NHS Ester Conjugation

ParameterValue
Biomolecule Concentration 1-10 mg/mL
Linker Molar Excess 5-20 fold
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-8.0
Sodium bicarbonate buffer, pH 8.3-8.5[5]
Reaction Time 1-4 hours at room temperature
Overnight at 4°C
Quenching Reagent 1 M Tris-HCl, pH 8.0

Table 2: Reaction Parameters for Thiol-Maleimide Conjugation

ParameterValue
Biomolecule Concentration 1-10 mg/mL
Maleimide Molar Excess 10-20 fold[8]
Reaction Buffer Phosphate-buffered saline (PBS), pH 6.5-7.5[14]
Reaction Time 2-4 hours at room temperature
Overnight at 4°C[9][10][11]
Optional Reducing Agent TCEP (tris(2-carboxyethyl)phosphine)

Experimental Workflows

The use of Amino-PEG4-C2-SH allows for a two-step sequential conjugation strategy. This workflow minimizes the formation of unwanted side products.

G cluster_0 Step 1: Amine-NHS Ester Reaction cluster_1 Step 2: Thiol-Maleimide Reaction Biomolecule_A Biomolecule A (e.g., Antibody with NHS ester) Intermediate Biomolecule A - Linker (Thiol-reactive) Biomolecule_A->Intermediate NHS Ester Chemistry (pH 7.2-8.5) Linker Amino-PEG4-C2-SH Linker->Intermediate Intermediate_2 Biomolecule A - Linker (Thiol-reactive) Biomolecule_B Biomolecule B (e.g., Drug with Maleimide) Final_Conjugate Biomolecule A - Linker - Biomolecule B Biomolecule_B->Final_Conjugate Intermediate_2->Final_Conjugate Thiol-Maleimide Chemistry (pH 6.5-7.5)

Caption: Sequential bioconjugation workflow using Amino-PEG4-C2-SH.

Experimental Protocols

Protocol 1: Conjugation of Amino-PEG4-C2-SH to an NHS Ester-Activated Biomolecule

This protocol describes the first step of a sequential conjugation, where the amine group of the linker reacts with an NHS ester on the first biomolecule.

Materials:

  • NHS ester-activated biomolecule (e.g., protein, antibody)

  • Amino-PEG4-C2-SH

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Bicarbonate buffer, pH 8.3[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Biomolecule:

    • Dissolve the NHS ester-activated biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.[11]

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[4]

  • Preparation of Linker Solution:

    • Immediately before use, prepare a 10 mM stock solution of Amino-PEG4-C2-SH in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the Amino-PEG4-C2-SH solution to the biomolecule solution.

    • Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or SDS-PAGE. The resulting intermediate is now ready for the subsequent thiol-maleimide conjugation.

Protocol 2: Conjugation of the Thiol-Activated Intermediate to a Maleimide-Functionalized Molecule

This protocol outlines the second step, where the thiol group on the linker-modified biomolecule reacts with a maleimide-functionalized molecule.

Materials:

  • Thiol-activated biomolecule from Protocol 1

  • Maleimide-functionalized molecule (e.g., drug, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.[10] Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) must be avoided.[9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) solution

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Thiol-Activated Biomolecule:

    • The purified biomolecule from Protocol 1 should be in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.

    • If disulfide bonds may have formed, the thiol group can be reduced by adding a 10-fold molar excess of TCEP and incubating for 15-30 minutes at room temperature. Do not use DTT or 2-mercaptoethanol as they need to be removed before adding the maleimide.

  • Preparation of Maleimide Solution:

    • Dissolve the maleimide-functionalized molecule in anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide solution to the thiol-activated biomolecule solution.[8]

    • Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[9][10][11]

  • Purification:

    • Purify the final bioconjugate to remove unreacted maleimide-functionalized molecules and any byproducts using size-exclusion chromatography or dialysis.

  • Characterization and Storage:

    • Characterize the final conjugate using appropriate analytical techniques (e.g., HPLC, mass spectrometry, SDS-PAGE).

    • Store the purified conjugate under appropriate conditions, often at -20°C or -80°C. For antibody conjugates, storage at 4°C with a preservative like sodium azide is also common.[8]

Signaling Pathway Example

The following diagram illustrates a simplified signaling pathway that could be investigated using a bioconjugate created with Amino-PEG4-C2-SH, for instance, an antibody-drug conjugate targeting a receptor tyrosine kinase (RTK).

G cluster_0 Cell Membrane cluster_1 Intracellular RTK Receptor Tyrosine Kinase (RTK) Internalization Internalization RTK->Internalization ADC Antibody-Drug Conjugate (via Amino-PEG4-C2-SH) ADC->RTK Binding Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: ADC targeting an RTK leading to apoptosis.

References

Application Notes and Protocols for Thiol-Maleimide Reaction with Amino-PEG4-C2-SH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for the thiol-maleimide reaction, specifically utilizing Amino-PEG4-C2-SH hydrochloride. This PEGylated linker is valuable in the synthesis of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), due to its ability to connect a ligand for an E3 ubiquitin ligase to a target protein ligand.[1]

Introduction to Thiol-Maleimide Chemistry

The reaction between a thiol (sulfhydryl) group and a maleimide is a widely used bioconjugation method that forms a stable thioether bond.[2][3] This reaction, a Michael addition, is highly selective for thiols, particularly within a specific pH range, making it ideal for the site-specific modification of biomolecules such as proteins and peptides at cysteine residues.[3][4][5][6] The reaction is efficient and proceeds under mild physiological conditions.[6]

Properties and Handling of this compound

This compound is a hydrophilic, PEG-based linker containing a terminal thiol group. Proper handling and storage are crucial to maintain its reactivity.

Storage and Stability:

  • Long-term storage: Store at -80°C for up to 6 months.[1]

  • Short-term storage: Store at -20°C for up to 1 month.[1]

  • Protection: The compound should be protected from light and stored under a nitrogen atmosphere.[1]

  • Solutions: Once in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1] Use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[1]

Optimizing Thiol-Maleimide Reaction Conditions

Several factors influence the efficiency and specificity of the thiol-maleimide conjugation. Careful optimization of these parameters is key to successful bioconjugation.

pH

The pH of the reaction buffer is the most critical parameter.[6]

  • Optimal Range: The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[6][7][8]

  • At pH 7.0: The reaction with thiols is approximately 1,000 times faster than with amines.[6][7]

  • Below pH 6.5: The reaction rate decreases significantly due to the protonation of the thiol group, reducing its nucleophilicity.[6]

  • Above pH 7.5: The maleimide group becomes susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity.[6][7]

Buffers

The choice of buffer is important to maintain the desired pH and avoid interference.

  • Recommended Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at concentrations of 10-100 mM are suitable.[4][5][9]

  • Thiol-Free Buffers: Ensure the buffer does not contain any thiol-containing reagents like dithiothreitol (DTT), unless it is intentionally used for disulfide bond reduction and subsequently removed.[10][11]

  • Degassing: It is crucial to degas buffers before use to remove dissolved oxygen, which can lead to the oxidation of thiols to form unreactive disulfide bonds.[4][5][10] This can be achieved by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.[4][5]

Reactant Concentration and Molar Ratio
  • A molar excess of the maleimide-containing molecule is typically used to drive the reaction to completion.[6]

  • A starting point of a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is often recommended.[2][6][9]

  • However, the optimal ratio can vary depending on the specific reactants. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[2][10]

Temperature and Reaction Time
  • The reaction is temperature-dependent.[6]

  • Room Temperature (20-25°C): The reaction is generally fast, often reaching completion within 30 minutes to 2 hours.[6][9]

  • 4°C: Performing the reaction overnight (8-16 hours) at 4°C is recommended for sensitive proteins to minimize degradation.[6][9]

Experimental Protocols

Preparation of Reagents
  • This compound Solution: Prepare a stock solution of this compound in an appropriate degassed buffer (e.g., PBS, pH 7.2).

  • Maleimide-Functionalized Molecule Solution: Dissolve the maleimide-containing molecule in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[2][5] This is especially important for maleimides with poor aqueous solubility.[5]

Optional: Reduction of Disulfide Bonds

If the target molecule contains disulfide bonds, they must be reduced to free thiols for the reaction to occur.[4][5]

  • Dissolve the protein or peptide in a degassed buffer (pH 7.0-7.5).[4][5]

  • Add a 10-100 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[4][5][9] TCEP is often preferred as it does not contain a thiol group and does not need to be removed before the conjugation reaction.[10]

  • Incubate the mixture for 20-30 minutes at room temperature.[4][9]

  • If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide reagent, for example, by dialysis or gel filtration.[9][10]

Conjugation Reaction
  • Add the desired molar excess of the maleimide stock solution to the solution of this compound (or other thiol-containing molecule).[9]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low, typically not exceeding 10%, to avoid denaturation of proteins.[7]

  • Gently mix the reaction solution.

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent re-oxidation of the thiol.[4][5][9]

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[4][5][9]

Quenching and Purification
  • Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to quench any unreacted maleimide.

  • Purification: The resulting conjugate can be purified using standard techniques such as gel filtration, dialysis, high-performance liquid chromatography (HPLC), or fast protein liquid chromatography (FPLC) to remove excess reagents and byproducts.[2][4][5]

Characterization of the Conjugate

The efficiency of the conjugation can be assessed by various methods:

  • Ellman's Reagent (DTNB): This reagent can be used to quantify the number of free sulfhydryl groups before and after the reaction to determine the extent of conjugation.[6][10]

  • Mass Spectrometry: To confirm the formation of the desired conjugate and determine its molecular weight.

  • HPLC/FPLC: To assess the purity of the conjugate.

Summary of Quantitative Data

ParameterRecommended ConditionNotes
pH 6.5 - 7.5[6][7][8]Optimal for thiol selectivity. Reaction rate is significantly reduced below pH 6.5, and maleimide hydrolysis/reaction with amines increases above pH 7.5.[6][7]
Buffers PBS, Tris, HEPES (10-100 mM)[4][5][9]Must be thiol-free and degassed.[4][5][10]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (starting point)[2][6][9]Optimal ratio is system-dependent and may require empirical determination.[2][10]
Temperature Room Temperature (20-25°C) or 4°C[6][9]4°C is preferred for sensitive biomolecules.[6][9]
Reaction Time 30 min - 2 hours at RT; 8-16 hours at 4°C[6][9]
Disulfide Reduction (if needed) 10-100x molar excess of TCEP[4][5][9]Incubate for 20-30 minutes at room temperature.[4][9]

Visualizations

Experimental_Workflow prep_reagents 1. Prepare Reagents (Thiol & Maleimide Solutions) disulfide_reduction 2. Disulfide Reduction (Optional) (e.g., with TCEP) prep_reagents->disulfide_reduction conjugation 3. Conjugation Reaction (Mix Reactants) prep_reagents->conjugation disulfide_reduction->conjugation incubation 4. Incubation (RT or 4°C) conjugation->incubation purification 5. Purification (e.g., HPLC, Gel Filtration) incubation->purification characterization 6. Characterization (e.g., Mass Spec, Ellman's) purification->characterization

References

Applications of Amino-PEG4-C2-SH in the Development of Novel PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the Amino-PEG4-C2-SH linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase.

The Amino-PEG4-C2-SH linker is a hydrophilic, flexible linker incorporating a tetraethylene glycol (PEG4) spacer, an amino group, and a terminal thiol (-SH) group. The PEG component enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC.[1] The terminal functional groups provide versatile handles for conjugation to ligands for the protein of interest (POI) and the E3 ligase.

Role of Amino-PEG4-C2-SH in PROTAC Design

The Amino-PEG4-C2-SH linker serves as a bifunctional scaffold for the assembly of a PROTAC molecule. Its key features and their applications are outlined below:

  • Hydrophilicity and Solubility: The PEG4 chain imparts hydrophilicity, which can mitigate the often-poor solubility of complex PROTAC molecules, a common challenge in drug development.[1]

  • Linker Length and Flexibility: The 15-atom length of the PEG4 and ethyl-thiol backbone provides a significant degree of spatial separation and flexibility between the two ends of the PROTAC. This allows for the optimal orientation of the POI and E3 ligase to facilitate the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

  • Dual-Functionality for Conjugation:

    • The amino (-NH2) group can be readily acylated to form a stable amide bond with a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase).

    • The thiol (-SH) group is a versatile nucleophile that can react with various electrophiles, such as maleimides or haloacetamides, to form stable thioether bonds. This allows for site-specific conjugation to ligands containing these functionalities.

Quantitative Data: Representative Performance of PROTACs with PEG4 Linkers

PROTAC Target Protein E3 Ligase Ligand Cell Line DC50 (nM) Dmax (%) IC50 (nM) **
Representative BRD4 Degrader 1BRD4Pomalidomide (CRBN)HeLa50 - 250> 8010 - 100
Representative BRD4 Degrader 2BRD4VH032 (VHL)22Rv125 - 150> 855 - 50

*DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. *Dmax: The maximum percentage of protein degradation achieved. **IC50: The concentration of the PROTAC that inhibits cell viability by 50%.

Note: The data presented is illustrative and compiled from various sources in the literature for PROTACs with similar PEG4 linkers. Actual values will be dependent on the specific ligands and cell line used.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using a PEG4 linker and for the key biological assays used to characterize its activity.

General Synthesis of a BRD4-Targeting PROTAC using a PEG4 Linker

This protocol describes a representative two-step synthesis of a PROTAC targeting BRD4, using the well-characterized BRD4 ligand JQ1 and the Cereblon (CRBN) E3 ligase ligand pomalidomide, connected by a 4-unit PEG linker. The Amino-PEG4-C2-SH linker can be incorporated using similar coupling strategies.

Step 1: Conjugation of the Linker to the BRD4 Ligand (JQ1)

  • Dissolve JQ1-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add Amino-PEG4-C2-SH (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG4-C2-SH intermediate.

Step 2: Conjugation of the JQ1-Linker Intermediate to the E3 Ligase Ligand (Pomalidomide)

  • Dissolve the JQ1-PEG4-C2-SH intermediate (1 equivalent) and a pomalidomide derivative with a maleimide handle (1.1 equivalents) in a suitable solvent such as a mixture of DMF and phosphate-buffered saline (PBS).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Linker-Warhead Synthesis cluster_1 Step 2: Final PROTAC Assembly JQ1_COOH JQ1-COOH Coupling_1 Amide Coupling (HATU, DIPEA) JQ1_COOH->Coupling_1 Amino_PEG4_SH Amino-PEG4-C2-SH Amino_PEG4_SH->Coupling_1 JQ1_Linker JQ1-PEG4-C2-SH Coupling_1->JQ1_Linker Coupling_2 Thiol-Maleimide Conjugation JQ1_Linker->Coupling_2 Pomalidomide_Mal Pomalidomide-Maleimide Pomalidomide_Mal->Coupling_2 Final_PROTAC JQ1-PEG4-Pomalidomide PROTAC Coupling_2->Final_PROTAC G A Cell Seeding & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Immunoblotting D->E F Signal Detection & Analysis E->F G cluster_0 PROTAC Action cluster_1 Downstream Effects PROTAC BRD4 PROTAC (e.g., JQ1-PEG4-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMYC_down c-MYC Downregulation Degradation->cMYC_down Cell_Cycle_Arrest Cell Cycle Arrest cMYC_down->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC_down->Apoptosis

References

Application Notes and Protocols for Cell Permeability Assays of PROTACs Synthesized with Amino-PEG4-C2-SH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

A critical challenge in the development of effective PROTACs is ensuring their ability to cross the cell membrane to reach their intracellular targets.[1] The unique physicochemical properties of PROTACs, often characterized by a high molecular weight and a large polar surface area, can limit their cell permeability. The linker component, such as Amino-PEG4-C2-SH, plays a crucial role in determining the overall properties of the PROTAC, including its solubility and permeability.[3] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance water solubility, which can in turn affect cell permeability and oral absorption.[3][4]

These application notes provide detailed protocols for key assays to evaluate the cell permeability of PROTACs, particularly those synthesized with an Amino-PEG4-C2-SH linker.

Key Cell Permeability Assays for PROTACs

The assessment of PROTAC cell permeability is essential for optimizing their design and predicting their in vivo efficacy. A multi-faceted approach employing both cell-free and cell-based assays is recommended to gain a comprehensive understanding of a PROTAC's permeability characteristics.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[1] It measures the ability of a compound to diffuse across an artificial lipid membrane, providing a rapid and cost-effective initial screen of passive permeability.[2]

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and mimic the intestinal epithelium.[1][2] This assay provides a more physiologically relevant assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[2][5]

Cellular Uptake Assays

Cellular uptake assays directly measure the accumulation of a PROTAC within cells. These assays are crucial for confirming that the PROTAC can effectively penetrate the cell membrane and reach a concentration sufficient for target engagement and degradation. Quantification of intracellular PROTAC levels is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from the permeability and cellular uptake assays should be summarized in clear and structured tables for easy comparison between different PROTAC candidates.

PROTAC ID PAMPA (Papp, 10⁻⁶ cm/s) Caco-2 (Papp, A to B, 10⁻⁶ cm/s) Caco-2 (Efflux Ratio) Cellular Uptake (Intracellular Conc. at 1 µM, nM)
PROTAC-0011.50.82.5150
PROTAC-0020.50.25.150
PROTAC-0032.81.91.2280
Control (High Permeability)>10>10<2>500
Control (Low Permeability)<1<0.5>5<20

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.

Materials:

  • PAMPA plates (96-well, with a lipid-impregnated filter)

  • Donor and acceptor plates (96-well)

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Lecithin

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the PAMPA membrane: Coat the filter of the donor plate with a solution of 1% lecithin in dodecane and allow the solvent to evaporate.

  • Prepare the acceptor solution: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Prepare the donor solution: Dilute the PROTAC stock solutions in PBS to the final desired concentration (e.g., 10 µM).

  • Assemble the PAMPA plate sandwich: Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[6]

  • Calculate the apparent permeability coefficient (Papp): The Papp value is calculated using the following equation:

    Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability and active transport of PROTACs across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates with permeable supports

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • Lucifer yellow solution

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 monolayers. Values should be >200 Ω·cm².

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the PROTAC dosing solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

    • Collect samples from both the apical and basolateral chambers at the end of the incubation.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the PROTAC dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and collect samples as described for the A to B direction.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[7]

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp value for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol 3: Cellular Uptake Assay using LC-MS/MS

Objective: To quantify the intracellular accumulation of PROTACs.

Materials:

  • Target cell line cultured in appropriate growth medium

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the desired concentration of the PROTAC (e.g., 1 µM) in culture medium and incubate for a specific time (e.g., 4 hours) at 37°C.

  • Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

  • Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Protein Precipitation: Add cold acetonitrile containing a suitable internal standard to the cell lysate to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein.

  • Sample Analysis: Collect the supernatant and analyze the concentration of the PROTAC using a validated LC-MS/MS method.[8][9]

  • Data Normalization: Normalize the intracellular PROTAC concentration to the cell number or total protein concentration in the lysate.

Visualization of Key Processes

PROTAC Mechanism of Action and Permeability Workflow```dot

PROTAC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_assays Permeability Assessment PROTAC_ext PROTAC (Amino-PEG4-C2-SH linker) PROTAC_int Intracellular PROTAC PROTAC_ext->PROTAC_int Cellular Permeation PAMPA PAMPA Assay (Passive Permeability) PROTAC_ext->PAMPA Caco2 Caco-2 Assay (Active/Passive Transport) PROTAC_ext->Caco2 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_int->Ternary Uptake Cellular Uptake Assay (LC-MS/MS) PROTAC_int->Uptake POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of PI3K disrupts the PI3K/AKT/mTOR signaling pathway.

References

In-Cell Click Chemistry: Harnessing Bifunctional PEG Linkers for Advanced Cellular Analysis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The convergence of bioorthogonal chemistry and versatile linker technology has paved the way for unprecedented capabilities in studying and manipulating biological systems. At the forefront of this revolution is in-cell click chemistry, a powerful tool for selectively labeling and tracking biomolecules within the complex environment of living cells. Bifunctional polyethylene glycol (PEG) linkers are instrumental in these applications, offering a modular approach to connect a probe of interest to a biomolecule with enhanced solubility, biocompatibility, and optimized pharmacokinetics.[1][2][3][4][5]

These application notes provide an in-depth overview of the principles and practical applications of in-cell click chemistry utilizing bifunctional PEG linkers. Detailed protocols for key experiments are provided to guide researchers in applying these techniques for cellular imaging, protein profiling, and targeted drug delivery.

Core Concepts: In-Cell Click Chemistry and Bifunctional PEG Linkers

In-cell click chemistry refers to a set of bioorthogonal reactions that can occur within living cells without interfering with native biochemical processes.[6] The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7] These reactions are highly specific and efficient, enabling the precise labeling of biomolecules that have been metabolically, genetically, or enzymatically functionalized with an azide or alkyne group.

Bifunctional PEG linkers are polymers of ethylene glycol that possess two reactive functional groups.[][9] These linkers can be either homobifunctional , containing two identical reactive groups, or heterobifunctional , with two different reactive groups.[][10] The PEG component of the linker enhances water solubility, reduces immunogenicity, and provides a flexible spacer between the conjugated molecules.[1][2][] In the context of in-cell click chemistry, one end of the linker is designed to react with a biomolecule of interest, while the other end possesses a "clickable" handle (e.g., an azide or alkyne) for subsequent bioorthogonal ligation to a probe.

Applications in Cellular Research and Drug Development

The combination of in-cell click chemistry and bifunctional PEG linkers has a wide array of applications:

  • Live Cell Imaging and Tracking: By attaching fluorescent dyes to biomolecules via a PEG linker, researchers can visualize and track their localization and dynamics within living cells.[1][11]

  • Protein and Biomolecule Labeling: Specific proteins, glycans, or lipids can be tagged for identification, quantification, and functional studies.[12][13]

  • Targeted Drug Delivery: Bifunctional PEG linkers are crucial in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells.[2][][9] The click chemistry component allows for precise and stable drug attachment.

  • Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes that covalently bind to the active sites of enzymes. Click chemistry with PEG linkers facilitates the attachment of reporter tags to these probes for subsequent analysis.[14]

Quantitative Data Summary

The following table summarizes key quantitative parameters often considered in the application of in-cell click chemistry with bifunctional PEG linkers. The values provided are illustrative and can vary significantly based on the specific linker, reactants, and cellular context.

ParameterTypical Range/ValueSignificance
Labeling Efficiency 60-95%Represents the percentage of target biomolecules successfully labeled.
Reaction Kinetics (k) CuAAC: 10² - 10³ M⁻¹s⁻¹ SPAAC: 10⁻³ - 1 M⁻¹s⁻¹Determines the speed of the labeling reaction in a cellular environment.[15]
Linker Length (PEG units) 4 - 24 unitsInfluences the solubility, flexibility, and steric hindrance of the conjugate.[16]
Cytotoxicity (IC50) > 100 µMIndicates the concentration at which the linker-probe conjugate becomes toxic to cells. Higher values are desirable.
Signal-to-Noise Ratio 5:1 to 50:1In imaging applications, this reflects the ratio of specific fluorescent signal to background noise.

Experimental Protocols

General Workflow for In-Cell Labeling

The following diagram illustrates a typical workflow for labeling intracellular proteins using a bifunctional PEG linker and click chemistry.

G cluster_0 Cellular Incorporation cluster_1 Cell Preparation cluster_2 Click Reaction cluster_3 Analysis A Metabolic Labeling with Azide-Modified Amino Acid B Cell Fixation and Permeabilization A->B C Incubation with Alkyne-PEG-Fluorophore B->C D Addition of Copper Catalyst and Reducing Agent (for CuAAC) C->D E Washing Steps D->E F Fluorescence Microscopy or Flow Cytometry E->F

General workflow for in-cell protein labeling.

Protocol 1: In-Cell Protein Labeling via CuAAC

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using an azide-containing amino acid analogue and a bifunctional PEG linker with a terminal alkyne and a fluorescent reporter.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium (e.g., DMEM)

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Alkyne-PEGn-Fluorophore conjugate (e.g., Alkyne-PEG4-TAMRA)

  • Click chemistry reaction buffer:

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal culture medium with methionine-free medium supplemented with AHA (typically 25-50 µM).

    • Incubate for 4-24 hours to allow for incorporation of AHA into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells twice with PBS.

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:

      • 10 µL of 20 mM CuSO₄

      • 10 µL of 100 mM THPTA

      • 10 µL of 300 mM sodium ascorbate

      • 1 µL of 10 mM Alkyne-PEGn-Fluorophore in DMSO

      • 69 µL of PBS

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.[17]

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on a slide with an appropriate mounting medium.

    • Visualize the labeled proteins using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: Live-Cell Surface Labeling via SPAAC

This protocol details the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups, using a strain-promoted alkyne-PEG-biotin linker for subsequent detection.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-PEGn-Biotin conjugate

  • PBS

  • Streptavidin-conjugated fluorophore

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells and supplement the medium with Ac₄ManNAz (typically 25-50 µM) for 48-72 hours. This will result in the presentation of sialic acids with azide groups on the cell surface.

  • Live-Cell Click Reaction (SPAAC):

    • Wash the cells twice with ice-cold PBS.

    • Incubate the cells with DBCO-PEGn-Biotin (typically 10-50 µM in PBS) for 30-60 minutes at 4°C or room temperature.

  • Detection:

    • Wash the cells three times with ice-cold PBS to remove unreacted DBCO-PEGn-Biotin.

    • Incubate the cells with a streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488) for 30 minutes at 4°C, protected from light.

    • Wash the cells three times with ice-cold PBS.

  • Analysis:

    • For flow cytometry, resuspend the cells in FACS buffer and analyze.

    • For microscopy, fix the cells as described in Protocol 1 and proceed with imaging.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate key concepts and relationships in the application of bifunctional PEG linkers for in-cell click chemistry.

G A Target Biomolecule (e.g., Protein, Glycan) D Bioorthogonal Handle 1 (e.g., Azide) A->D Metabolic/ Genetic Incorporation B Bifunctional PEG Linker E Linker End 1 F Linker End 2 (Clickable Handle, e.g., Alkyne) C Probe (e.g., Fluorophore, Biotin, Drug) G Probe Functional Group D->E Bioconjugation (In-cell or In Vitro) F->G

Logical relationship of components in a labeling experiment.

G cluster_0 Decision Pathway for Click Chemistry Type Start In-Cell Experiment LiveCells Live Cells? Start->LiveCells SPAAC Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) LiveCells->SPAAC Yes FixedCells Fixed Cells? LiveCells->FixedCells No End Proceed with Protocol SPAAC->End CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is an option FixedCells->CuAAC Yes FixedCells->End No CuAAC->End

Decision tree for choosing the appropriate click chemistry.

Conclusion

In-cell click chemistry with bifunctional PEG linkers represents a versatile and powerful platform for a wide range of applications in modern biological research and drug development. The modularity of the linkers, combined with the specificity and efficiency of bioorthogonal reactions, provides researchers with an expanding toolkit to probe and manipulate cellular processes with high precision. The protocols and conceptual diagrams provided herein serve as a guide for implementing these advanced techniques to address complex biological questions.

References

Application Note: Comprehensive Characterization of Amino-PEG4-C2-SH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed overview of the analytical techniques for the comprehensive characterization of Amino-PEG4-C2-SH, a heterobifunctional crosslinker essential in bioconjugation and drug development. The protocols herein describe methods to confirm the identity, purity, and functionality of this reagent. Key analytical techniques covered include Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and functional assays for the quantification of terminal amine and thiol groups. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quality control of PEGylated crosslinkers.

Introduction

Amino-PEG4-C2-SH is a heterobifunctional polyethylene glycol (PEG) linker that contains a primary amine (-NH2) group and a sulfhydryl (-SH) group at its termini, separated by a PEG4 spacer and a C2 alkyl chain. This configuration allows for the specific and sequential conjugation of two different molecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][2][3] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate while minimizing immunogenicity.[3][4]

Given the critical role of this linker in the final bioconjugate's performance, rigorous analytical characterization is imperative to ensure its identity, structural integrity, and purity. This application note outlines a multi-faceted analytical approach to qualify Amino-PEG4-C2-SH conjugates.

Materials and Methods

Structural and Purity Analysis

a) Mass Spectrometry (MS): Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is employed to determine the exact molecular weight of the conjugate, confirming its elemental composition.[5]

b) Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR is used to confirm the chemical structure of the molecule by identifying the protons associated with the amine, PEG, alkyl, and thiol moieties.[6][7]

c) High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is utilized to assess the purity of the conjugate.[][9][10][11] These detectors are necessary as the PEG backbone lacks a strong UV chromophore.[][10][11]

Functional Group Quantification

a) Thiol Group Quantification (Ellman's Assay): The concentration of free sulfhydryl groups is quantified using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).[12][13][14] DTNB reacts with free thiols to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[12][15][16]

b) Amine Group Quantification (Ninhydrin Assay): The presence of the primary amine is confirmed and quantified using the ninhydrin test. Ninhydrin reacts with primary amines to produce a deep purple-colored compound known as Ruhemann's purple, with absorbance measured at 570 nm.[17][18][19]

Expected Quantitative Data

The following tables summarize the expected quantitative data for Amino-PEG4-C2-SH.

Table 1: Physicochemical Properties

ParameterExpected ValueTechnique Used
Chemical Formula C₁₂H₂₇NO₄S-
Theoretical Molecular Weight 281.41 g/mol -
Observed Molecular Weight (M+H)⁺ 282.17 m/zESI-MS
Purity ≥95%RP-HPLC-ELSD

Table 2: ¹H-NMR Spectroscopy Data (400 MHz, CDCl₃)

AssignmentExpected Chemical Shift (δ, ppm)
-CH₂-SH 2.65 - 2.75 (quartet)
-SH 1.55 - 1.65 (triplet)
-CH₂-CH₂-SH 2.80 - 2.90 (triplet)
-O-CH₂-CH₂-O- (PEG) 3.60 - 3.70 (multiplet)
-O-CH₂-CH₂-NH₂ 3.50 - 3.60 (triplet)
-CH₂-NH₂ 2.85 - 2.95 (triplet)

Table 3: Functional Assay Parameters

AssayParameterExpected Outcome
Ellman's Assay Molar Absorptivity of TNB14,150 M⁻¹cm⁻¹ at 412 nm[12]
Thiol ConcentrationCorrelates with sample concentration
Ninhydrin Assay Maximum Absorbance (λmax)570 nm[18]
Amine ConcentrationCorrelates with sample concentration

Experimental Protocols

Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve 1 mg of Amino-PEG4-C2-SH in 1 mL of methanol.

  • Instrument Setup:

    • Instrument: ESI-TOF Mass Spectrometer.

    • Ionization Mode: Positive.

    • Infusion Flow Rate: 5 µL/min.

    • Capillary Voltage: 3500 V.

    • Drying Gas: Nitrogen at 300 °C.

    • Mass Range: 100-1000 m/z.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

Protocol for ¹H-NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Amino-PEG4-C2-SH in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup:

    • Spectrometer: 400 MHz NMR Spectrometer.

    • Solvent: CDCl₃.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Number of Scans: 16.

  • Data Acquisition: Acquire the ¹H-NMR spectrum.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate and assign the peaks corresponding to the different protons in the molecule.[6]

Protocol for HPLC Purity Analysis
  • Sample Preparation: Dissolve 1 mg of Amino-PEG4-C2-SH in 1 mL of a water/acetonitrile (50:50) mixture.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Detector: ELSD (Nebulizer Temperature: 50°C, Evaporator Temperature: 70°C, Gas Flow: 1.6 SLM).[9]

  • Data Acquisition: Inject 10 µL of the sample and run the gradient program.

  • Data Analysis: Integrate the area of all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol for Ellman's Assay (Thiol Quantification)[12][13][14]
  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[12]

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[12]

    • Cysteine Standards: Prepare a series of cysteine standards (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25, 1.50 mM) in Reaction Buffer for a calibration curve.[12]

  • Assay Procedure:

    • Pipette 250 µL of each standard or the Amino-PEG4-C2-SH sample solution into separate microplate wells.

    • Add 50 µL of the DTNB Solution to each well.

    • Incubate at room temperature for 15 minutes.[12][15]

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 mM cysteine) from all readings.

    • Plot the absorbance of the cysteine standards versus their concentration to create a standard curve.

    • Determine the concentration of the Amino-PEG4-C2-SH sample from the standard curve.

Protocol for Ninhydrin Assay (Amine Quantification)[17][18]
  • Reagent Preparation:

    • Ninhydrin Reagent: Prepare a 0.2% (w/v) solution of ninhydrin in ethanol.

    • Standard Solutions: Prepare a series of glycine or other primary amine standards in a suitable buffer (e.g., 0-1 mM).

  • Assay Procedure:

    • Add 100 µL of each standard or the Amino-PEG4-C2-SH sample to a test tube.

    • Add 1 mL of the Ninhydrin Reagent to each tube.

    • Heat the tubes in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

    • Add 2 mL of 50% ethanol to each tube and mix.

    • Measure the absorbance at 570 nm.[18]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Create a standard curve by plotting the absorbance of the standards versus their concentration.

    • Determine the amine concentration in the Amino-PEG4-C2-SH sample from the standard curve.

Visualizations

G cluster_structure Structural & Purity Verification cluster_function Functional Group Quantification cluster_results Final Characterization Sample Amino-PEG4-C2-SH Sample MS Mass Spectrometry (ESI-MS) Sample->MS Verify MW NMR 1H-NMR Spectroscopy Sample->NMR Confirm Structure HPLC RP-HPLC-ELSD Sample->HPLC Assess Purity Result1 Molecular Weight Confirmed MS->Result1 Result2 Structure Verified NMR->Result2 Result3 Purity ≥ 95% HPLC->Result3 Sample2 Amino-PEG4-C2-SH Sample Ellman Ellman's Assay Sample2->Ellman Quantify -SH Ninhydrin Ninhydrin Assay Sample2->Ninhydrin Quantify -NH2 Result4 Thiol Activity Confirmed Ellman->Result4 Result5 Amine Activity Confirmed Ninhydrin->Result5

Caption: Workflow for the comprehensive characterization of Amino-PEG4-C2-SH.

G cluster_reagents Reagents cluster_reaction Reaction cluster_products Products Thiol Free Thiol (-SH) Reaction Thiol-Disulfide Exchange Thiol->Reaction DTNB DTNB (Ellman's Reagent) (Colorless) DTNB->Reaction Disulfide Mixed Disulfide Reaction->Disulfide TNB TNB Anion (Yellow, λmax = 412 nm) Reaction->TNB

Caption: Signaling pathway of the Ellman's assay for thiol quantification.

Conclusion

The analytical methods presented in this application note provide a robust framework for the characterization of Amino-PEG4-C2-SH conjugates. By combining mass spectrometry, ¹H-NMR, and HPLC, the identity, structure, and purity of the linker can be unequivocally established. Furthermore, the functional activity of the terminal amine and thiol groups can be confirmed and quantified through colorimetric assays. Adherence to these protocols will ensure the high quality and reliability of this critical reagent in drug development and other bioconjugation applications.

References

Application Notes and Protocols for PROTAC Synthesis using an Amino-PEG4-C2-SH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2][3] A typical PROTAC is composed of three key components: a "warhead" that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4][5]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the versatile Amino-PEG4-C2-SH linker. This bifunctional linker, featuring a primary amine and a thiol group, allows for a variety of conjugation strategies to connect a warhead and an E3 ligase ligand. We will cover three common and effective conjugation methodologies:

  • Sequential Amide and Thiol-Maleimide Ligation: A stepwise approach involving the formation of a stable amide bond followed by a highly specific thiol-maleimide reaction.

  • Orthogonal "Click Chemistry" Approach: Utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for a highly efficient and modular assembly of the PROTAC molecule.

These protocols are designed to be a comprehensive guide, from the initial conjugation steps to the final purification and characterization of the PROTAC molecule.

Mechanism of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] This process is catalytic, as the PROTAC molecule can be recycled to induce the degradation of multiple protein molecules.[1]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (Warhead Target) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Protocols

Handling and Storage of Amino-PEG4-C2-SH Linker

The Amino-PEG4-C2-SH linker is susceptible to oxidation of the thiol group, which can lead to the formation of disulfide dimers and reduce conjugation efficiency. Proper handling and storage are crucial.

  • Storage: Store the linker at -20°C or -80°C under an inert atmosphere (argon or nitrogen) and protected from light.[7]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous solvents such as DMF or DMSO. For reactions involving the free thiol, it is recommended to degas all buffers and solvents.

Protocol 1: Sequential Amide Coupling and Thiol-Maleimide Ligation

This protocol describes a two-step process where the amine group of the linker is first conjugated to a carboxylic acid-functionalized molecule (either the warhead or E3 ligase ligand) via amide bond formation. The thiol group is then reacted with a maleimide-functionalized partner. An orthogonal protection strategy is necessary to ensure selective reaction at each end of the linker. Here, we will use a Boc-protected amine and a free thiol.

Sequential_Conjugation_Workflow start Start: Boc-NH-PEG4-C2-SH step1 Step 1: Thiol-Maleimide Ligation (Warhead-Maleimide) start->step1 intermediate1 Intermediate: Boc-NH-PEG-S-Warhead step1->intermediate1 step2 Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA) intermediate1->step2 intermediate2 Intermediate: NH2-PEG-S-Warhead step2->intermediate2 step3 Step 3: Amide Coupling (E3 Ligase Ligand-COOH) intermediate2->step3 final_product Final PROTAC: E3-NH-CO-PEG-S-Warhead step3->final_product

Caption: Workflow for sequential PROTAC synthesis.

Materials:

  • Boc-NH-PEG4-C2-SH

  • Warhead-Maleimide

  • E3 Ligase Ligand-COOH

  • Coupling agents: HATU, HOBt, or EDC/NHS

  • Base: DIPEA or triethylamine

  • Solvents: Anhydrous DMF, DMSO, DCM

  • Trifluoroacetic acid (TFA)

  • Purification: Reverse-phase HPLC system, C18 column

Procedure:

Step 1: Thiol-Maleimide Ligation

  • Dissolve Boc-NH-PEG4-C2-SH (1.0 eq) and the maleimide-functionalized warhead (1.1 eq) in a degassed buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5. An organic co-solvent such as DMF or DMSO can be used if solubility is an issue.

  • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the intermediate product (Boc-NH-PEG-S-Warhead) by reverse-phase HPLC.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) and stir at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure. The crude product (NH2-PEG-S-Warhead) can be used directly in the next step after drying.

Step 3: Amide Coupling

  • Dissolve the E3 ligase ligand-COOH (1.0 eq) and the deprotected intermediate from Step 2 (1.1 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent and purify the final PROTAC by reverse-phase HPLC.

Protocol 2: Orthogonal "Click Chemistry" (CuAAC) Approach

This protocol utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This requires the warhead and E3 ligase ligand to be functionalized with either an azide or an alkyne group. The Amino-PEG4-C2-SH linker is first functionalized to introduce the complementary reactive group.

Click_Chemistry_Workflow start_warhead Warhead-Alkyne step3 Step 3: CuAAC Click Chemistry start_warhead->step3 start_e3 E3 Ligase Ligand-COOH step2 Step 2: Amide Coupling start_e3->step2 start_linker NH2-PEG4-C2-SH step1 Step 1: Functionalize Linker (e.g., with Azido-NHS ester) start_linker->step1 intermediate_linker Linker-Azide (N3-PEG4-C2-SH) step1->intermediate_linker intermediate_linker->step2 intermediate_e3_linker E3-Linker-Azide step2->intermediate_e3_linker intermediate_e3_linker->step3 final_product Final PROTAC step3->final_product

Caption: Workflow for PROTAC synthesis via Click Chemistry.

Materials:

  • Amino-PEG4-C2-SH

  • Azido-NHS ester (or similar functionalizing agent)

  • Warhead-Alkyne

  • E3 Ligase Ligand-COOH

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvents: DMF, DMSO, t-BuOH/H₂O mixture

  • Purification: Reverse-phase HPLC system, C18 column

Procedure:

Step 1: Functionalization of the Linker

  • Dissolve Amino-PEG4-C2-SH (1.0 eq) and an Azido-NHS ester (1.1 eq) in anhydrous DMF with a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Purify the azido-functionalized linker (N₃-PEG4-C2-SH) by reverse-phase HPLC.

Step 2: Amide Coupling to E3 Ligase Ligand

  • Follow the amide coupling procedure described in Protocol 1, Step 3, using the purified azido-linker from Step 1 and the E3 ligase ligand-COOH to synthesize the E3-Linker-Azide intermediate.

  • Purify the intermediate by reverse-phase HPLC.

Step 3: CuAAC Click Chemistry

  • Dissolve the E3-Linker-Azide intermediate (1.0 eq) and the Warhead-Alkyne (1.1 eq) in a solvent mixture such as t-BuOH/H₂O (1:1).

  • Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC by reverse-phase HPLC.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

ParameterAmide CouplingThiol-Maleimide LigationCuAAC Click Chemistry
Reactants Carboxylic Acid, AmineThiol, MaleimideAzide, Alkyne
Key Reagents HATU/DIPEA or EDC/NHS-CuSO₄, Sodium Ascorbate
Solvent Anhydrous DMF or DMSOAqueous Buffer (pH 6.5-7.5)t-BuOH/H₂O
Temperature Room Temperature4°C to Room TemperatureRoom Temperature
Reaction Time 4 - 16 hours2 - 16 hours4 - 12 hours
Typical Yield 60 - 90%> 80%> 90%[3]

Table 2: Characterization and Purification Parameters

TechniqueDescriptionTypical Parameters
LC-MS Reaction monitoring and product characterization.Column: C18; Mobile Phase: Water/Acetonitrile gradient with 0.1% formic acid; Detection: ESI+, monitoring of expected m/z values for starting materials, intermediates, and final product.
RP-HPLC Purification of intermediates and final PROTAC.Column: Preparative C18; Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA; Gradient: A typical gradient might be 5-95% Acetonitrile over 30 minutes.[8][9]

Conclusion

The Amino-PEG4-C2-SH linker offers a versatile platform for the synthesis of PROTACs. By employing either a sequential amide and thiol-maleimide ligation strategy with appropriate protecting groups, or a highly efficient "click chemistry" approach, researchers can successfully conjugate a wide variety of warheads and E3 ligase ligands. The detailed protocols and data presented in these application notes provide a solid foundation for the rational design and synthesis of novel protein degraders for therapeutic and research applications. Careful execution of these protocols, coupled with diligent monitoring and purification, will enable the successful generation of high-purity PROTAC molecules for biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length with PEG4 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Proteolysis-Targeting Chimeras (PROTACs) using PEG4 derivatives as linkers.

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.

Question: My PROTAC exhibits strong binding to both the target protein and the E3 ligase in binary assays, but it fails to induce degradation of the target protein. What are the potential linker-related issues?

Answer: This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] The linker is a critical component for the effective assembly of this complex. Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target protein and E3 ligase from coming together. Conversely, a linker that is too long or overly flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.[1] It is crucial to systematically vary the linker length to find the optimal distance.[2][3]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]

  • Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][4] PEG linkers are often used to improve solubility and permeability.[4][5][6]

Question: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?

Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[1][4] To mitigate this:

  • Optimize Linker Length and Flexibility: A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable than the binary complexes. This can help to reduce the hook effect.

  • Perform a Wide Dose-Response Experiment: Testing your PROTAC over a broad concentration range can help confirm if a hook effect is occurring.[5] A bell-shaped curve for target degradation is indicative of this phenomenon.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when designing a PROTAC linker with PEG4 derivatives?

A1: When designing a PROTAC linker, several factors are critical for success:

  • Length: The length of the linker is paramount and often requires empirical optimization.[7] It dictates the distance between the target protein and the E3 ligase, which is crucial for efficient ubiquitination.[8]

  • Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties.[5] PEG linkers are frequently used to enhance solubility and cell permeability.[4][5][6]

  • Attachment Points: The points at which the linker is connected to the target protein binder and the E3 ligase ligand are critical for maintaining the binding affinity of each ligand and for achieving a productive ternary complex conformation.[9][10]

Q2: How does the length of a PEG linker, such as a PEG4 derivative, impact the efficacy of a PROTAC?

A2: The length of the PEG linker has a profound impact on PROTAC efficacy. An optimal linker length is necessary for the formation of a stable and functional ternary complex.[8] If the linker is too short, it can cause steric clashes between the target protein and the E3 ligase, preventing complex formation.[1][8] If the linker is too long, it can lead to an unstable or non-productive complex, resulting in inefficient ubiquitination.[1][8] Therefore, a systematic evaluation of different linker lengths is often required to identify the optimal length for a given target and E3 ligase pair.[2][3][8]

Q3: What are the advantages of using PEG linkers in PROTAC design?

A3: PEG linkers offer several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[4][6][11]

  • Improved Cell Permeability: By balancing hydrophilicity and flexibility, PEG linkers can help PROTACs traverse the cell membrane.[4][11]

  • Biocompatibility: PEG is a well-established biocompatible polymer.[6]

  • Tunable Length: The length of the PEG linker can be precisely controlled, allowing for systematic optimization of the PROTAC's activity.[11]

Quantitative Data

The following tables summarize quantitative data illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositioncLogPTPSA (Ų)HBDHBA
PROTAC AAlkyl C85.8150310
PROTAC BPEG24.9165311
PROTAC CPEG44.2180312

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[4]

Table 2: Impact of PEG Linker Length on Degradation of ERα

PROTACLinker Atom LengthDC50 (nM)Dmax (%)
PROTAC 19>1000<20
PROTAC 21250050
PROTAC 31610085
PROTAC 41930060
PROTAC 52180030

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2][3][4]

Experimental Protocols

Protocol 1: General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a PEG4 linker with terminal functional groups for amide bond formation.

  • Activation of the Linker: Dissolve the PEG4-dicarboxylic acid linker (1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 30 minutes.

  • First Amide Coupling: Add the amine-containing POI ligand (1.0 eq) to the activated linker solution. Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the mono-functionalized linker-ligand conjugate by flash column chromatography.

  • Second Amide Coupling: Repeat the activation step with the purified mono-functionalized linker-ligand conjugate (1.0 eq). Then, add the amine-containing E3 ligase ligand (1.0 eq) and stir for 4-6 hours.

  • Final Purification: Purify the final PROTAC product by preparative reverse-phase HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels. Quantify the band intensities using densitometry software.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Target Protein (POI) POI->POI_bound E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_bound PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin (Ub) E3_bound->Ub recruits Ub_POI Poly-ubiquitinated POI Ub->Ub_POI transfer Proteasome Proteasome Ub_POI->Proteasome recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow start PROTAC Design synthesis Synthesis of PROTAC Library (Varying PEG4 Linker Length) start->synthesis biochemical_assays Biochemical Assays (Binary Binding Affinity) synthesis->biochemical_assays cell_based_assays Cell-Based Assays (Degradation - Western Blot) synthesis->cell_based_assays optimization Linker Optimization biochemical_assays->optimization ternary_complex Ternary Complex Formation Assays (e.g., FRET, SPR) cell_based_assays->ternary_complex cell_based_assays->optimization ternary_complex->optimization optimization->synthesis Iterate lead_identification Lead PROTAC Identification optimization->lead_identification Optimal Linker Found

Caption: A typical workflow for the design and evaluation of PROTACs.

References

Technical Support Center: Amino-PEG4-C2-SH based PROTACs and the Hook Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" observed with PROTACs utilizing an Amino-PEG4-C2-SH linker.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration.[2] Instead of a typical sigmoidal dose-response, where increasing concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[2]

Q2: What is the underlying cause of the hook effect with Amino-PEG4-C2-SH based PROTACs?

A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[2] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3] However, when the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2] The Amino-PEG4-C2-SH linker, being a flexible PEG-based linker, can influence the geometry and stability of these complexes.

Q3: What are the experimental consequences of the hook effect?

Q4: At what concentrations does the hook effect typically become apparent for PROTACs?

A4: The concentration at which the hook effect is observed can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[2] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal degradation window and the onset of the hook effect.[2]

Troubleshooting Guides

Problem 1: My dose-response curve for an Amino-PEG4-C2-SH based PROTAC shows a bell shape, with degradation decreasing at higher concentrations.

  • Likely Cause: You are observing the classic "hook effect."

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end where the effect is seen.

    • Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.

    • Characterize Ternary Complex Formation: Utilize biophysical or cell-based assays (see Experimental Protocols section) to directly measure ternary complex formation at various PROTAC concentrations. This will help correlate the hook effect with a decrease in the productive ternary complex.

Problem 2: My Amino-PEG4-C2-SH based PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: This could be due to several factors, including testing at concentrations that are already in the hook effect region, poor cell permeability, or an inherently inactive PROTAC.

  • Troubleshooting Steps:

    • Test a Wider and Lower Concentration Range: It's possible your initial concentrations were too high. Test a very broad range, including nanomolar and even picomolar concentrations. The optimal degradation concentration might be much lower than anticipated.[4]

    • Assess Ternary Complex Formation: Use assays like NanoBRET or AlphaLISA to confirm that your PROTAC can indeed mediate the formation of a ternary complex.[4]

    • Evaluate Cell Permeability: The hydrophilic nature of the PEG linker can sometimes hinder passive diffusion across the cell membrane.[1] Consider performing cell permeability assays.

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed, potentially optimal PROTAC concentration.[5]

Problem 3: How can I mitigate the hook effect with my Amino-PEG4-C2-SH based PROTAC?

  • Likely Cause: The balance between binary and ternary complex formation is unfavorable at high concentrations.

  • Troubleshooting Steps:

    • Optimize the Linker: The Amino-PEG4-C2-SH linker provides a certain length and flexibility. Systematically varying the linker by synthesizing PROTACs with different PEG lengths (e.g., PEG2, PEG6) or different chemical compositions (e.g., alkyl chains) can help identify a linker that promotes more stable ternary complex formation and reduces the hook effect.[4]

    • Enhance Cooperativity: A well-designed linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[4] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations. While the Amino-PEG4-C2-SH linker is a good starting point, rational design based on structural information of the ternary complex can guide modifications to enhance cooperativity.

    • Consider Trivalent PROTACs: In some instances, trivalent PROTACs have been shown to enhance protein degradation and potentially reduce the hook effect, although this is not a universal solution and is influenced by other factors.[5]

Data Presentation

Table 1: Impact of Linker Composition on PROTAC Performance (Hypothetical Data)

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)Hook Effect Onset (µM)
PROTAC-AAmino-PEG4-C2-SH15901
PROTAC-BAmino-PEG2-C2-SH50755
PROTAC-CAmino-PEG6-C2-SH10950.5
PROTAC-DAlkyl-C810060>10

This table provides a hypothetical example of how linker modifications can influence key degradation parameters. Actual results will vary depending on the specific target and E3 ligase.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of your Amino-PEG4-C2-SH based PROTAC (e.g., 1 pM to 100 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor). Alternatively, use CRISPR/Cas9 to endogenously tag the target protein with HiBiT and express LgBiT and HaloTag®-E3 ligase.

  • Assay Plate Setup: Plate the transfected cells in a 96- or 384-well white assay plate.

  • Substrate and PROTAC Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells. Then, add serial dilutions of the Amino-PEG4-C2-SH based PROTAC.

  • Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect on ternary complex formation.[2][6]

Protocol 3: AlphaLISA® Assay for In Vitro Ternary Complex Formation

  • Reagent Preparation: Prepare serial dilutions of the Amino-PEG4-C2-SH based PROTAC in assay buffer. Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Include controls with no PROTAC and no proteins. Incubate to allow for ternary complex formation.

  • Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells. Incubate in the dark to allow for bead-protein binding.

  • Signal Detection: Read the plate on an AlphaScreen-compatible reader. The signal generated is proportional to the amount of ternary complex formed.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect. The peak of the curve represents the optimal PROTAC concentration for ternary complex formation in this assay.[4]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Productive Ternary Complex Formation (Optimal Concentration) cluster_1 Hook Effect (High Concentration) Target Protein_1 Target Protein_1 Ternary Complex Target-PROTAC-E3 Ligase (Productive Complex) Target Protein_1->Ternary Complex PROTAC_1 PROTAC_1 PROTAC_1->Ternary Complex E3 Ligase_1 E3 Ligase_1 E3 Ligase_1->Ternary Complex Ubiquitination Poly-ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Target Protein_2 Target Protein Binary_Target Target-PROTAC (Unproductive) Target Protein_2->Binary_Target PROTAC_2 PROTAC PROTAC_2->Binary_Target Binary_E3 E3-PROTAC (Unproductive) PROTAC_2->Binary_E3 E3 Ligase_2 E3 Ligase E3 Ligase_2->Binary_E3

Caption: PROTAC Mechanism and the Hook Effect.

Troubleshooting_Workflow start Observe Bell-Shaped Dose-Response Curve q1 Is this the first observation? start->q1 a1_yes Confirm with wider dose range and more data points q1->a1_yes Yes q2 Is ternary complex formation confirmed? q1->q2 No a1_yes->q2 a2_no Perform NanoBRET or AlphaLISA assay q2->a2_no No q3 Is cell permeability adequate? q2->q3 Yes a2_no->q3 a3_no Perform cell permeability assay q3->a3_no No solution Optimize Linker: - Vary PEG length - Change linker chemistry - Enhance cooperativity q3->solution Yes a3_no->solution

Caption: Troubleshooting workflow for the hook effect.

Experimental_Workflow cluster_Degradation Target Degradation Assay cluster_Ternary_Complex Ternary Complex Assay Cell_Treatment Treat cells with PROTAC serial dilution Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis WB Western Blot for Target Protein Lysis->WB Dose_Response Generate Dose-Response Curve WB->Dose_Response Assay_Setup Set up NanoBRET or AlphaLISA assay PROTAC_Titration Titrate PROTAC Assay_Setup->PROTAC_Titration Signal_Detection Detect BRET or AlphaLISA signal PROTAC_Titration->Signal_Detection TC_Curve Generate Ternary Complex Formation Curve Signal_Detection->TC_Curve

Caption: Experimental workflow for characterizing the hook effect.

References

Improving solubility and permeability of PROTACs with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility and permeability of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are my PROTAC's solubility and permeability so low?

PROTACs are inherently large molecules, often with a high molecular weight (MW > 800 Da) and a significant polar surface area, placing them in the "beyond Rule of 5" (bRo5) chemical space.[1][2] These characteristics naturally lead to poor passive diffusion across the lipophilic cell membrane and low aqueous solubility, which can hinder their oral absorption and overall efficacy.[3][4][5]

Q2: How do PEG linkers improve the solubility of PROTACs?

PEG linkers are composed of repeating ethylene glycol units, which are hydrophilic.[6][7] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the overall water solubility of the PROTAC molecule.[6][8] This is a common strategy to counteract the high lipophilicity that often characterizes the two ligand ends of the PROTAC.[9]

Q3: How does PEG linker length affect PROTAC permeability?

The relationship is complex and requires a careful balance.[6]

  • Increased Hydrophilicity: Longer PEG chains increase hydrophilicity, which can sometimes hinder passive diffusion across the cell membrane.[6]

  • Conformational Shielding: However, the flexibility of PEG linkers allows the PROTAC to adopt folded, more compact conformations. This can shield the molecule's polar surface area, creating a less polar structure that is more capable of traversing the cell membrane. This phenomenon is sometimes referred to as the "chameleon effect".[6][10][11]

  • Optimal Length: There is generally an optimal linker length for each PROTAC system. Linkers that are too short may cause steric hindrance, preventing the formation of a stable ternary complex, while linkers that are too long can lead to reduced efficacy due to increased flexibility and potential non-productive binding.[12][13]

Q4: Can incorporating a PEG linker negatively impact my PROTAC's efficacy?

Yes, while beneficial for physicochemical properties, linker modification can impact efficacy. The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[12][14] Altering the linker can change the distance and orientation between the two ligands, potentially leading to an unproductive complex formation and reduced degradation of the target protein.[10][15] Therefore, optimization is key.

Q5: Besides PEG, what other linker types can be used to improve PROTAC properties?

While PEG and alkyl chains are the most common motifs, other strategies include:[7][16]

  • Rigid Linkers: Incorporating rigid moieties like piperazine, piperidine, or triazole rings can enhance metabolic stability and pre-organize the PROTAC into a favorable conformation.[7][15]

  • Hydrophobic Linkers: Alkyl chains can improve cell penetration, which is essential for targeting intracellular proteins.[9]

  • Combined Motifs: Many successful PROTACs use a combination of PEG and alkyl motifs to fine-tune the balance between solubility, permeability, and degradation efficiency.[16]

Troubleshooting Guide

Issue 1: My PROTAC shows good in vitro potency but is inactive in cellular assays.

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Modify the Linker: Synthesize analogs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to find an optimal balance between solubility and permeability.[16][] 2. Introduce Lipophilic Moieties: Replace a portion of the PEG linker with a more lipophilic group, like an alkyl chain or a phenyl ring, to enhance membrane crossing.[15] 3. Conduct Permeability Assays: Use assays like PAMPA or Caco-2 to quantify the permeability of your PROTAC analogs (see Experimental Protocols).[18]
PROTAC Instability 1. Assess Stability: Check the stability of your PROTAC in the cell culture medium and cell lysate over the experiment's time course. 2. Incorporate Rigid Moieties: Replace parts of the flexible PEG chain with more metabolically stable structures like triazole or piperazine rings.[7]
Efflux by Transporters 1. Use Efflux Inhibitors: Perform cellular assays in the presence of known efflux pump inhibitors to see if activity is restored. 2. Modify Structure: Alter the PROTAC structure to reduce its recognition by efflux transporters.

Issue 2: My PROTAC has poor aqueous solubility, making it difficult to formulate for experiments.

Possible Cause Troubleshooting Steps
High Lipophilicity / "Greasy" Molecule 1. Increase PEG Length: Synthesize analogs with longer PEG linkers to increase hydrophilicity.[8][19] 2. Incorporate Polar Groups: Introduce polar functional groups into the linker, such as additional ether oxygens or amines.[7] 3. Measure Solubility: Quantify the thermodynamic solubility of your PROTACs to guide optimization (see Experimental Protocols).[1]
Aggregation 1. Use Formulation Strategies: For in vivo studies, consider formulation strategies like amorphous solid dispersions or lipid-based formulations to improve solubility and dissolution.[10] 2. PEG Linkers: Shorter PEG linkers (e.g., PEG2) can be sufficient to quench aggregation.[]

Issue 3: I observe a "hook effect" with my PROTAC.

Possible Cause Troubleshooting Steps
Formation of Non-productive Binary Complexes The "hook effect" occurs when high PROTAC concentrations favor the formation of binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex, leading to decreased degradation.[2][10][14] 1. Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., from pM to high µM) to identify the characteristic bell-shaped curve.[14] 2. Use Lower Concentrations: Operate within the optimal concentration range where maximal degradation occurs.[10] 3. Enhance Cooperativity: Redesign the PROTAC to promote positive cooperativity, which stabilizes the ternary complex over the binary ones. This often involves linker optimization.[10]

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties and Degradation Efficacy.

This table summarizes general trends observed when modifying PEG linker length. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and target protein.

Linker ModificationAqueous SolubilityCell PermeabilityTernary Complex StabilityDegradation (DC₅₀/Dₘₐₓ)
Short PEG Linker (e.g., 2-4 units) Moderate IncreaseCan be high (if shielding polarity)Highly dependent on geometryPotentially potent if optimal fit is achieved.[16]
Medium PEG Linker (e.g., 4-8 units) Good Increase[8]Variable; may decrease if too polarOften optimal rangeFrequently shows high efficacy.[16]
Long PEG Linker (e.g., >8 units) High IncreaseCan decrease due to high polarityMay decrease (entropic penalty)Efficacy may decrease if too long and flexible.[12]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay measures passive diffusion and is useful for early-stage screening of PROTAC permeability.[18]

Principle: The assay measures the diffusion of the PROTAC from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[18]

Methodology:

  • Prepare Donor Plate: Add the PROTAC solution (e.g., in a buffer like PBS at a known concentration) to the wells of a 96-well donor plate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

  • Assemble PAMPA Sandwich: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane). Place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the sandwich for a specified period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Papp: Calculate the apparent permeability coefficient using the concentrations and known parameters of the system.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[20]

Methodology:

  • Cell Treatment: Plate cells at a suitable density and allow them to attach. Treat the cells with the PROTAC at various concentrations and for different time points. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize it to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle control.[20]

Visualizations

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ligase PROTAC->E3 in1 E3->POI Ub Ubiquitin Ub->E3 Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation in2 in2->PROTAC Recycled out1

Caption: PROTAC mechanism of action leading to target protein degradation.

Troubleshooting_Workflow Start PROTAC shows low cellular activity CheckPerm Assess Permeability (e.g., PAMPA, Caco-2) Start->CheckPerm IsPermeable Is Permeability Sufficient? CheckPerm->IsPermeable ModifyLinkerPerm Modify Linker: Vary PEG length Add lipophilic groups IsPermeable->ModifyLinkerPerm No CheckDeg Assess Degradation (Western Blot) IsPermeable->CheckDeg Yes ModifyLinkerPerm->CheckPerm IsDegraded Is Target Degraded? CheckDeg->IsDegraded Success PROTAC Optimized IsDegraded->Success Yes CheckComplex Assess Ternary Complex Formation (e.g., TR-FRET) IsDegraded->CheckComplex No IsComplexFormed Is Complex Productive? CheckComplex->IsComplexFormed IsComplexFormed->Success Yes (Re-evaluate other factors) ModifyLinkerComplex Modify Linker: Length, Rigidity, Attachment Points IsComplexFormed->ModifyLinkerComplex No ModifyLinkerComplex->CheckDeg

Caption: Troubleshooting workflow for low cellular activity of a PROTAC.

Experimental_Workflow cluster_B cluster_C A 1. Design & Synthesize PROTAC Library with Varying PEG Linkers B 2. Measure Physicochemical Properties A->B B1 Aqueous Solubility (e.g., nephelometry) B->B1 B2 Permeability (PAMPA) C 3. In Vitro Cellular Assays B1->C C1 Dose-Response Degradation (Western Blot) C->C1 C2 Determine DC50 & Dmax C1->C2 D 4. Data Analysis & SAR C2->D D->A Iterate Design E 5. Select Lead Candidate(s) for In Vivo Studies D->E

Caption: Experimental workflow for optimizing PROTACs using PEG linkers.

References

Stability issues with Amino-PEG4-C2-SH hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Amino-PEG4-C2-SH hydrochloride in solution. This guide is intended for researchers, scientists, and drug development professionals utilizing this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution revolve around the two reactive functional groups: the thiol (-SH) and the primary amine (-NH2). The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds between two linker molecules. The reactivity of both the thiol and amine groups is pH-dependent, which can influence the stability and outcome of conjugation reactions.

Q2: How should I store my this compound stock solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1] According to supplier recommendations, solutions in a suitable solvent such as DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for dissolving this compound, with a solubility of up to 125 mg/mL.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the stability of the compound.[1] For aqueous buffers, it is important to use deoxygenated buffers to minimize thiol oxidation.

Q4: At what pH should I conduct my reactions with this compound?

A4: The optimal pH for your reaction will depend on which functional group you intend to react.

  • For thiol-specific reactions (e.g., with maleimides): A pH range of 6.5 to 7.5 is generally recommended to ensure chemoselectivity for the thiol group over the amine.[2][3]

  • For amine-specific reactions (e.g., with NHS esters): These reactions are typically more efficient at a slightly alkaline pH of 7.2 to 8.5.[2][3]

It is critical to consider that at a higher pH, the free primary amine can compete with the thiol in reactions with certain reagents.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experimental settings.

Observed Problem Potential Cause Recommended Solution
Low or no reactivity of the thiol group. Oxidation of the thiol group to a disulfide.Prepare fresh solutions using deoxygenated buffers. Purge solutions with nitrogen or argon. Consider adding a small amount of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to use.
Incorrect pH of the reaction buffer.Ensure the reaction buffer pH is within the optimal range for the specific thiol chemistry being used (typically pH 6.5-7.5 for maleimide reactions).
Side-products observed in mass spectrometry analysis. Intramolecular cyclization between the amine and an activated functional group intended for the thiol.Optimize the reaction pH to favor the desired reactivity. Consider protecting the amine group if it is not intended to be used in the reaction.
Dimerization of the linker through disulfide bond formation.Confirm the presence of free thiols using Ellman's assay before starting the conjugation reaction. Use deoxygenated solvents and buffers.
Inconsistent results between experiments. Degradation of the stock solution.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store solutions under an inert gas. Periodically check the concentration of free thiols in your stock solution.
Presence of contaminants in the reaction.Ensure all buffers and reagents are free of primary amines or other thiol-containing compounds that could compete in the reaction.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound solutions.

Parameter Condition Recommended Duration Reference
Storage Temperature (in solvent) -20°C1 month[1]
-80°C6 months[1]
Storage Atmosphere Inert gas (Nitrogen or Argon)During storage[1]
Light Exposure Protect from lightDuring storage[1]

Experimental Protocols

1. Quantification of Free Thiol Groups using Ellman's Assay

This protocol allows for the determination of the concentration of free sulfhydryl (-SH) groups in a solution of this compound, which is crucial for assessing its stability and reactivity.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • This compound solution (unknown sample)

  • Cysteine or another thiol standard for generating a standard curve (optional, for absolute quantification)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.

  • Prepare the Sample Mixture: In a cuvette, mix your this compound solution with the Reaction Buffer to a final volume of 950 µL.

  • Initiate the Reaction: Add 50 µL of the Ellman's Reagent Solution to the cuvette. Mix gently by pipetting.

  • Incubate: Allow the reaction to proceed at room temperature for 15 minutes.

  • Measure Absorbance: Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer. Use a blank solution containing the Reaction Buffer and Ellman's Reagent without the sample.

  • Calculate Thiol Concentration: The concentration of free thiols can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.[4]

2. Stability Assessment by HPLC Analysis

This protocol outlines a general method to monitor the stability of this compound in solution over time by observing the appearance of degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound solution stored under desired conditions

Procedure:

  • Prepare Samples: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of your stored this compound solution and dilute it to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with a suitable starting percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the compounds. For example, a gradient of 5% to 95% B over 20 minutes.

    • Monitor the elution profile using a UV detector at a wavelength where the compound or potential degradation products absorb (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Compare the chromatograms from different time points.

    • A decrease in the peak area of the parent compound (this compound) and the appearance of new peaks are indicative of degradation.

    • The retention times of the new peaks can provide clues about the nature of the degradation products (e.g., a later-eluting peak might suggest dimerization).

Visualizations

G Potential Degradation Pathway of this compound cluster_0 Initial State cluster_1 Degradation Pathways A Amino-PEG4-C2-SH (Free Thiol) B Oxidation A->B O2, metal ions, high pH D Intramolecular Reaction (e.g., with reactive partner) A->D Unfavorable pH, excess reagent C Disulfide Dimer B->C E Cyclized Byproduct D->E

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for Stability Issues Start Experiment Fails or Gives Inconsistent Results Check_Reagent Assess Reagent Stability Start->Check_Reagent Ellmans Perform Ellman's Assay to Quantify Free Thiol Check_Reagent->Ellmans Thiol_OK Free Thiol Level is Sufficient? Ellmans->Thiol_OK HPLC Run HPLC/MS to Check for Degradation Products Thiol_OK->HPLC Yes Optimize_Storage Optimize Storage: - Aliquot - Inert Gas - Fresh Solvent Thiol_OK->Optimize_Storage No Degradation_Present Degradation Products Detected? HPLC->Degradation_Present Review_Protocol Review Experimental Protocol: - pH - Buffer components - Reaction time/temp Degradation_Present->Review_Protocol Yes End_Success Proceed with Optimized Protocol Degradation_Present->End_Success No Optimize_Storage->Check_Reagent End_Fail Contact Technical Support Optimize_Storage->End_Fail Review_Protocol->End_Success Review_Protocol->End_Fail

Caption: A logical workflow for troubleshooting stability issues.

References

Common side reactions in thiol-maleimide conjugation and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in thiol-maleimide conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in thiol-maleimide conjugation?

A1: The most common side reactions include:

  • Maleimide Hydrolysis: The maleimide ring can be hydrolyzed, rendering it unreactive to thiols. This reaction is accelerated at higher pH.[1][2][3]

  • Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond formed is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione. This can lead to the transfer of the conjugated payload to other molecules, causing off-target effects.[1][4][5][6]

  • Reaction with Primary Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[1][7][8][9]

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a more stable six-membered thiazine ring.[2][10][11][12]

Q2: How can I prevent hydrolysis of the maleimide group?

A2: To minimize maleimide hydrolysis, it is recommended to:

  • Maintain the reaction pH between 6.5 and 7.5.[1][2][4][7]

  • Prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][2]

  • For storage, dissolve maleimide reagents in a dry, biocompatible organic solvent such as DMSO or DMF.[4][8]

Q3: My final conjugate is unstable. What is the likely cause and how can I fix it?

A3: Instability of the final conjugate is often due to the reversibility of the thiosuccinimide linkage, leading to a retro-Michael reaction.[2][4] To improve stability, you can:

  • Induce Hydrolysis of the Thiosuccinimide Ring Post-Conjugation: After the conjugation is complete, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the reverse reaction.[1][13][14] This can be achieved by raising the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.[8]

  • Use Maleimides with Electron-Withdrawing N-Substituents: These maleimides accelerate the rate of ring-opening hydrolysis, leading to more stable final products.[13]

  • Promote Transcyclization: For conjugates with an N-terminal cysteine, the rearrangement to a stable thiazine structure can be promoted to prevent thiol exchange.[5][15][16]

Q4: I am observing low conjugation efficiency. What are the possible reasons and solutions?

A4: Low conjugation efficiency can be caused by several factors:

  • Hydrolyzed Maleimide: The maleimide reagent may have been inactivated by hydrolysis. Ensure you are using freshly prepared solutions and optimal pH conditions.[2][8]

  • Inaccessible or Oxidized Cysteines: The target cysteine residues may be buried within the protein structure or have formed disulfide bonds.[8][17] Consider a pre-reduction step with a reducing agent like TCEP.[8][18]

  • Suboptimal pH: The reaction rate is significantly slower at pH values below 6.5.[7]

  • Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A 10-20 fold molar excess is a common starting point for protein labeling.[7][18]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Maleimide reagent has hydrolyzed.Prepare fresh maleimide solutions in an appropriate solvent (e.g., DMSO) immediately before use. Maintain reaction pH between 6.5 and 7.5.[1][2][4][7]
Cysteine thiols are oxidized to disulfides.Pre-treat the protein/peptide with a reducing agent like TCEP (10-100 fold molar excess) for 20-30 minutes at room temperature.[8][18]
Suboptimal reaction pH.Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[7]
Insufficient molar ratio of maleimide to thiol.Increase the molar excess of the maleimide reagent. A 10-20 fold excess is a good starting point for proteins.[7][18] For smaller peptides, a 2:1 ratio might be optimal, while for larger molecules like nanobodies, a 5:1 ratio could be better.[19][20]
Heterogeneous Product Reaction with primary amines (e.g., lysine).Keep the reaction pH at or below 7.5 to maintain selectivity for thiols. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][7][9]
Thiazine rearrangement with N-terminal cysteine.If the succinimidyl thioether is the desired product, perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated.[7][10] Alternatively, acetylate the N-terminal cysteine.[7]
Unstable Conjugate (Payload Loss) Retro-Michael reaction (thiol exchange).After conjugation, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0.[8] This forms a stable, ring-opened product.[1][13]
For N-terminal cysteine conjugates, you can intentionally drive the reaction towards the more stable thiazine product by incubating for an extended period (e.g., 24 hours) at 25°C after the initial conjugation.[8]

Quantitative Data Summary

Parameter Value Conditions Reference
Optimal pH Range for Thiol-Maleimide Reaction 6.5 - 7.5Aqueous buffer[1][7]
Relative Reaction Rate (Thiol vs. Amine) ~1000 : 1pH 7.0[1][7][9]
Half-life of N-ethyl maleimide (NEM) conjugate with 4-mercaptophenylacetic acid (MPA) in the presence of glutathione 3.1 hours-[21]
Half-life of N-phenyl maleimide (NPM) conjugate with MPA in the presence of glutathione 18 hours-[21]
Half-life of N-aminoethyl maleimide (NAEM) conjugate with MPA in the presence of glutathione -Conversion of 12.3% to 89.5%[21]
Optimal Maleimide:Thiol Molar Ratio for cRGDfK peptide 2:130 min, RT, 10 mM HEPES pH 7.0[19][20]
Conjugation Efficiency for cRGDfK peptide 84 ± 4%30 min, RT, 10 mM HEPES pH 7.0, 2:1 molar ratio[19][20]
Optimal Maleimide:Protein Molar Ratio for 11A4 nanobody 5:12 hours, RT, PBS pH 7.4[19][20]
Conjugation Efficiency for 11A4 nanobody 58 ± 12%2 hours, RT, PBS pH 7.4, 5:1 molar ratio[19][20]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation
  • Preparation of Thiol-Containing Molecule:

    • Dissolve the protein or peptide containing a cysteine residue in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, Tris).[18] The buffer should not contain any thiols.

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[8][18]

  • Preparation of Maleimide Reagent:

    • Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent like DMSO or DMF.[7][18]

  • Conjugation Reaction:

    • Add the maleimide solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point for proteins.[7][18]

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[7]

  • Purification:

    • Remove excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography (desalting column), dialysis, or another suitable purification method based on the properties of the conjugate.

Protocol 2: Post-Conjugation Stabilization by Hydrolysis
  • Perform Conjugation:

    • Follow steps 1-3 of the "General Thiol-Maleimide Conjugation" protocol.

  • Confirm Conjugate Formation:

    • Before proceeding, confirm the formation of the initial conjugate using an appropriate analytical method such as HPLC or mass spectrometry.

  • Induce Hydrolysis:

    • Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer or base.[8]

    • Incubate the solution at room temperature or 37°C.[8]

  • Monitor Reaction:

    • Monitor the progress of the ring-opening hydrolysis by mass spectrometry until the reaction is complete.

  • Final Purification/Buffer Exchange:

    • Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[8] Purify the final stabilized conjugate if necessary.

Visualizations

Thiol_Maleimide_Conjugation Thiol Thiol (e.g., Cysteine) Thiosuccinimide Thiosuccinimide Adduct (Stable Covalent Bond) Thiol->Thiosuccinimide Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Thiosuccinimide

Caption: The primary reaction pathway for thiol-maleimide conjugation.

Side_Reactions cluster_reactants Reactants Thiol Thiol Thiosuccinimide Desired Product: Thiosuccinimide Adduct Thiol->Thiosuccinimide Conjugation (pH 6.5-7.5) Maleimide Maleimide Maleimide->Thiosuccinimide Conjugation (pH 6.5-7.5) HydrolyzedMaleimide Side Product: Maleamic Acid (Unreactive) Maleimide->HydrolyzedMaleimide Hydrolysis (pH > 7.5) AmineAdduct Side Product: Amine Adduct Maleimide->AmineAdduct Reaction with Amines (pH > 7.5) RetroMichael Side Reaction: Retro-Michael (Thiol Exchange) Thiosuccinimide->RetroMichael Reversibility Thiazine Side Product: Thiazine (N-terminal Cys) Thiosuccinimide->Thiazine Rearrangement

Caption: Common side reactions in thiol-maleimide conjugation.

Troubleshooting_Workflow Start Start: Low Conjugation Efficiency CheckpH Check pH (Optimal: 6.5-7.5) Start->CheckpH CheckReagents Check Reagents (Fresh Maleimide, Reduced Thiol) CheckpH->CheckReagents Correct AdjustpH Adjust pH CheckpH->AdjustpH Incorrect CheckRatio Check Molar Ratio (Increase Maleimide Excess) CheckReagents->CheckRatio OK PrepareFresh Prepare Fresh Maleimide & Reduce Thiol with TCEP CheckReagents->PrepareFresh Issue Found OptimizeRatio Optimize Molar Ratio CheckRatio->OptimizeRatio Suboptimal Success Successful Conjugation CheckRatio->Success Optimal AdjustpH->CheckReagents PrepareFresh->CheckRatio OptimizeRatio->Success

Caption: A troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Optimizing Reaction pH for Amino-PEG4-C2-SH Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the reaction pH when using Amino-PEG4-C2-SH hydrochloride in coupling reactions. This bifunctional linker, containing both a primary amine and a free thiol, offers versatile conjugation strategies, with pH being the critical parameter for achieving selectivity and high efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and how does pH affect their reactivity?

This compound has two reactive functional groups: a primary amine (-NH2) and a sulfhydryl or thiol group (-SH). The reactivity of both groups is highly dependent on the reaction pH because their protonation state changes with pH.

  • Amine Group (-NH2): The primary amine is reactive in its deprotonated, nucleophilic state (-NH2). At acidic pH, it is protonated (-NH3+), rendering it unreactive.[1][2][3] The optimal pH for reactions involving the amine group, such as coupling with N-hydroxysuccinimide (NHS) esters, is typically between 7.2 and 8.5.[1][4]

  • Thiol Group (-SH): The thiol group is most reactive in its deprotonated thiolate anion form (-S-). The reaction of thiols with maleimides, for example, is optimal in a pH range of 6.5 to 7.5.[5][6] Below this range, the concentration of the reactive thiolate is too low, and above this range, the maleimide group can become reactive towards amines and is also more susceptible to hydrolysis.[7][8]

Q2: How can I achieve selective coupling to either the amine or the thiol group?

Selective conjugation can be achieved by carefully controlling the reaction pH to favor the reactivity of one functional group over the other.

  • For Thiol-Selective Coupling (e.g., with Maleimides): Perform the reaction at a pH of 6.5 - 7.5 .[5][6] In this range, the thiol group is sufficiently nucleophilic to react efficiently with maleimides, while the primary amine remains largely protonated and unreactive. At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[5][7]

  • For Amine-Selective Coupling (e.g., with NHS esters): Conduct the reaction at a pH of 8.0 - 8.5 .[2][9] At this higher pH, the amine group is deprotonated and highly reactive towards NHS esters. While the thiol group is also reactive at this pH, NHS esters show a strong preference for reacting with primary amines. However, be mindful that the rate of hydrolysis of the NHS ester also increases at higher pH, which can reduce conjugation efficiency.[4][10]

Q3: What are the recommended buffer conditions for these coupling reactions?

The choice of buffer is as critical as the pH. The buffer itself should not contain chemical groups that can compete in the reaction.

  • For both Thiol and Amine Coupling: Phosphate-buffered saline (PBS) is a good starting point. HEPES and bicarbonate buffers are also commonly used.[11][12]

  • Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, when performing amine-selective coupling with NHS esters, as they will compete for the reagent.[9][13]

  • For thiol-maleimide reactions, ensure the buffer is free of any thiol-containing reagents like dithiothreitol (DTT). If DTT was used to reduce disulfide bonds, it must be removed prior to conjugation.[5] Using tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent can be advantageous as it does not contain a thiol group and may not require removal.[5]

Data Presentation

Table 1: Recommended pH Ranges for Selective Coupling

Target Functional GroupCoupling Partner ChemistryOptimal pH RangeKey Considerations
Thiol (-SH) Maleimide6.5 - 7.5Minimizes reaction with amines and maleimide hydrolysis.[5][6][7]
Amine (-NH2) NHS Ester8.0 - 8.5Balances amine reactivity with NHS ester hydrolysis.[2][3][9]

Table 2: Half-life of NHS Esters at Different pH Values

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[4][10]
8.0Room Temp~210 minutes[14]
8.5Room Temp~180 minutes[14]
8.64°C10 minutes[4][10]
9.0Room Temp~125 minutes[14]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Troubleshooting Guide

Problem Potential Cause (pH-Related) Recommended Solution
Low Conjugation Yield Suboptimal pH: The reaction pH may be too low for the desired reactivity (e.g., pH < 6.5 for thiol-maleimide, or pH < 7.2 for amine-NHS).Verify the pH of your reaction buffer and adjust it to the optimal range for your specific chemistry (see Table 1).
Reagent Hydrolysis: For amine coupling, a pH that is too high (> 8.6) can cause rapid hydrolysis of the NHS ester before it can react.[4][10] For thiol coupling, high pH can also increase maleimide hydrolysis.[7]Prepare NHS ester or maleimide solutions immediately before use.[8] Consider performing the reaction at a slightly lower pH for a longer duration to balance reactivity and stability.
Non-Specific Binding or Side Reactions Incorrect pH for Selective Coupling: Attempting a thiol-maleimide reaction at pH > 7.5 can lead to competitive reaction with the amine group.[7][8]Strictly maintain the pH between 6.5 and 7.5 for thiol-selective maleimide reactions.[5][6]
Thiazine Rearrangement: For molecules with an N-terminal cysteine, conjugation with a maleimide at neutral or basic pH can lead to a thiazine rearrangement side reaction.[15][16]If applicable, perform the conjugation at a more acidic pH to keep the N-terminal amine protonated.[5]
Instability of the Final Conjugate Retro-Michael Reaction: The thioether bond formed in a thiol-maleimide conjugation can be reversible, especially in the presence of other thiols.[5][8]After the initial conjugation, the thiosuccinimide ring can be hydrolyzed by raising the pH to ~9.0 for a short period. The resulting ring-opened product is more stable.[5]

Experimental Protocols

Protocol 1: Thiol-Selective Coupling to a Maleimide-Activated Molecule
  • Protein/Molecule Preparation: If your target molecule contains disulfide bonds, reduce them using a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Buffer Preparation: Prepare a conjugation buffer such as phosphate-buffered saline (PBS) and degas it to remove oxygen. Adjust the pH to 7.0 - 7.5 .[11][12] Including 1-5 mM EDTA can help prevent re-oxidation of thiols.[5]

  • Dissolve Reagents: Dissolve your maleimide-activated molecule in an anhydrous solvent like DMSO or DMF.[5] Dissolve the this compound in the prepared conjugation buffer.

  • Reaction: Add a 10- to 20-fold molar excess of the maleimide-activated molecule to the solution containing the this compound.[5]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[11]

  • Purification: Purify the resulting conjugate using appropriate methods such as gel filtration, dialysis, or chromatography to remove unreacted reagents.

Protocol 2: Amine-Selective Coupling to an NHS Ester-Activated Molecule
  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, and adjust the pH to 8.3 - 8.5 .[2][9]

  • Dissolve Reagents: Immediately before use, dissolve the NHS ester-activated molecule in a small amount of anhydrous DMSO or DMF.[1] Dissolve the this compound in the prepared reaction buffer.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the solution containing the this compound while gently mixing.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes.[1]

  • Purification: Remove excess reagents and byproducts via gel filtration, dialysis, or another suitable chromatography method.

Visualizations

pH_Selectivity cluster_thiol Thiol-Selective Coupling cluster_amine Amine-Selective Coupling pH_6.5_7.5 pH 6.5 - 7.5 Thiol_Active Thiol (-SH) is Deprotonated (-S-) and Reactive pH_6.5_7.5->Thiol_Active Favors Amine_Inactive Amine (-NH2) is Protonated (-NH3+) and Unreactive pH_6.5_7.5->Amine_Inactive Suppresses pH_8.0_8.5 pH 8.0 - 8.5 Amine_Active Amine (-NH2) is Deprotonated and Reactive pH_8.0_8.5->Amine_Active Favors Thiol_Also_Active Thiol (-SH) is Also Reactive pH_8.0_8.5->Thiol_Also_Active NHS_Preference NHS Esters Preferentially React with Amines Amine_Active->NHS_Preference

Caption: pH-dependent selectivity for thiol vs. amine coupling.

experimental_workflow start Start reagent_prep Prepare Reagents (Amino-PEG-SH & Partner Molecule) start->reagent_prep buffer_prep Prepare Buffer & Adjust to Target pH reagent_prep->buffer_prep reaction Mix Reagents & Incubate buffer_prep->reaction pH is Critical! quenching Quench Reaction (if applicable) reaction->quenching purification Purify Conjugate quenching->purification end End purification->end troubleshooting_logic issue Low Yield or Side Products check_ph Verify Reaction pH issue->check_ph ph_correct pH is Optimal check_ph->ph_correct Yes ph_incorrect pH is Suboptimal check_ph->ph_incorrect No check_reagents Check Reagent Stability (e.g., Hydrolysis) check_buffer Check for Competing Buffer Components (e.g., Tris, Thiols) check_reagents->check_buffer ph_correct->check_reagents adjust_ph Adjust pH and Repeat Reaction ph_incorrect->adjust_ph

References

Technical Support Center: Strategies to Enhance the In Vivo Stability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working to improve the in vivo stability of PROTACs containing polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons PROTACs with PEG linkers exhibit in vivo instability?

PROTACs with PEG linkers can face several stability challenges in vivo. The ether linkages within the PEG chain are susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, leading to O-dealkylation reactions.[1][] This metabolic vulnerability can cause a short in vivo half-life and reduced drug exposure.[1] Additionally, the high flexibility of long PEG linkers can make them more prone to enzymatic degradation.[3] Beyond metabolic issues, the physicochemical properties of PROTACs, which are often large molecules that fall outside of Lipinski's "Rule of Five," can lead to poor aqueous solubility, low cell permeability, and aggregation, further limiting their in vivo stability and bioavailability.[3][4][5]

Q2: How does the flexibility of a PEG linker influence PROTAC stability and function?

The flexibility of a PEG linker is a double-edged sword. While it can be advantageous by allowing the PROTAC to adopt various conformations to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), excessive flexibility can be detrimental.[6][7] A highly flexible linker may lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex and leading to less efficient ubiquitination and degradation.[6] Structurally stable linkers, in contrast, can enhance metabolic stability and prolong the PROTAC's activity in vivo.[]

Q3: What are the most common metabolic "soft spots" in a PEG-linked PROTAC molecule?

The linker is often the most metabolically liable part of a PROTAC.[3][9][] For PEG-based linkers, the primary metabolic reactions are O-dealkylation reactions along the ether chain.[1][] Other common "soft spots" include the attachment points connecting the linker to the two ligands (the warhead and the E3 ligase ligand), where N-dealkylation and amide hydrolysis can occur.[9][11] The specific ligands themselves can also be sites of metabolism.[12] Identifying these metabolic hotspots early is crucial for designing more stable molecules.[11]

Q4: Can modifying a PEG linker to improve stability negatively impact other critical PROTAC properties?

Yes, linker optimization is a delicate balancing act. Strategies to enhance metabolic stability can significantly alter the PROTAC's physicochemical properties. For instance, replacing a hydrophilic PEG linker with more lipophilic (hydrophobic) moieties like alkyl chains or aromatic rings can decrease aqueous solubility while potentially improving cell permeability.[1][4] Conversely, incorporating rigid, polar groups like piperazine or piperidine can enhance metabolic stability and solubility but may affect permeability or the optimal geometry for ternary complex formation.[1][][13] Every modification requires a multi-parameter assessment to ensure that improvements in stability do not compromise solubility, permeability, or degradation efficacy.[]

Troubleshooting Guide

This guide addresses common experimental issues related to the in vivo stability of PEG-linked PROTACs.

Issue 1: PROTAC shows good in vitro potency but low or no efficacy in vivo.

Possible CausesRecommended Solutions & Strategies
Poor Metabolic Stability The PROTAC is likely undergoing rapid clearance due to "first-pass" metabolism in the liver.[3][4] This is a common issue with flexible PEG linkers.[1][3]
1. Linker Rigidification: Incorporate rigid structural elements such as piperazine, piperidine, triazole, or cycloalkane rings into the linker.[1][] These motifs can shield the molecule from metabolic enzymes and improve its pharmacokinetic profile.[1][]
2. Linker Composition Change: Systematically replace parts of the PEG chain with more metabolically stable alkyl chains.[1]
3. Metabolic Hotspot Blocking: Use techniques like deuterium or fluorine substitution at identified metabolic "soft spots" to block enzymatic modification.[3]
4. Perform an in vitro metabolic stability assay with liver microsomes to quantify the metabolic rate (see Protocol 1).[15]
Low Aqueous Solubility & Bioavailability The PROTAC may be precipitating before it can be absorbed, a common problem for high molecular weight molecules.[3][5]
1. Formulation Strategies: Utilize advanced formulation techniques such as creating amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., SNEDDS) to improve solubility and dissolution.[3][16][17] (See Protocol 3 for ASD formulation).
2. Linker Modification: Introduce basic nitrogen-containing groups (e.g., piperazinyl) into the linker to increase aqueous solubility.[3][18]
Poor Cell Permeability The hydrophilicity of the PEG linker can hinder passive diffusion across cell membranes, preventing the PROTAC from reaching its intracellular target.[4][7]
1. Optimize Lipophilicity: Replace a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring, to improve cell permeability.[1][4]
2. Assess Permeability: Use a Caco-2 permeability assay to directly measure the rate of transport across an intestinal cell monolayer (see Protocol 2).

Issue 2: High variability in in vivo experimental results.

Possible CausesRecommended Solutions & Strategies
Chemical Instability The PROTAC may be degrading in the formulation, during sample preparation, or in biological matrices like plasma.[1] Some E3 ligase ligands, like thalidomide derivatives, can be susceptible to hydrolysis.[3][19]
1. Assess Chemical Stability: Evaluate the PROTAC's stability in different buffers (pH 7.4) and in plasma at 37°C, analyzing samples at various time points by LC-MS/MS.
2. Optimize Linker Chemistry: Employ more chemically robust linker chemistries. Azacyclic structures, for example, tend to have higher inherent chemical stability.[3][]
3. Adjust Formulation: For administration, use freshly prepared solutions or investigate formulations that enhance chemical stability.[16]
Aggregation High concentrations of the PROTAC can lead to the formation of aggregates, reducing the effective concentration of the active monomeric species and causing inconsistent results.[3]
1. Buffer Optimization: Include additives like glycerol or non-denaturing detergents (e.g., Tween-20) in assay buffers to prevent aggregation.[3] Adjusting pH and ionic strength can also help.[3]
2. Solubility Assessment: Determine the kinetic and thermodynamic solubility of the PROTAC in relevant physiological buffers.

Visualizations

dot digraph "PROTAC_Mechanism_of_Action" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="PROTAC Mechanism of Action", labelloc=t, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fixedsize=true, width=2.2, height=0.8]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes POI [label="Target Protein\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC Molecule", fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ubiquitin Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mrecord]; Ub [label="Ubiquitin\nTransfer", fillcolor="#F1F3F4", fontcolor="#202124"]; PolyUb [label="Polyubiquitinated\nPOI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cylinder]; Degradation [label="Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Recycle [label="PROTAC\nRecycled", fillcolor="#FBBC05", fontcolor="#202124", style=dashed];

// Edges POI -> Ternary [label="Binding"]; PROTAC -> Ternary; E3 -> Ternary [label="Recruitment"]; Ternary -> Ub [dir=back]; Ub -> PolyUb; PolyUb -> Proteasome [label="Recognition"]; Proteasome -> Degradation; Ternary -> Recycle [style=dashed, label="Release"]; } .dot Caption: General mechanism of action for a PROTAC molecule.

dot digraph "Metabolic_Degradation_Pathway" { graph [fontname="Arial", fontsize=12, label="Common Metabolic Pathway for PEG Linkers", labelloc=t, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=2.5, height=1.0]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes PROTAC [label="Intact PROTAC\n(Warhead-PEG-Anchor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP450 [label="CYP450 Enzymes\n(Liver Microsomes)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Metabolite1 [label="Hydroxylated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolite2 [label="Cleaved PROTAC Fragments\n(O-dealkylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Inactive [label="Inactive Metabolites &\nRapid Clearance", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PROTAC -> CYP450 [label="Metabolism", dir=none]; CYP450 -> Metabolite1 [label="Oxidation"]; Metabolite1 -> Metabolite2 [label="Cleavage"]; Metabolite2 -> Inactive; } .dot Caption: Oxidative metabolism of a PEG linker by CYP450 enzymes.

// Nodes start [label="Start: Low In Vivo Efficacy\nwith Good In Vitro Data", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pk [label="Assess Pharmacokinetics (PK)\n(Plasma Concentration vs. Time)", fillcolor="#FBBC05", fontcolor="#202124"]; low_exposure [label="Is Drug Exposure (AUC) Low?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; assess_stability [label="Assess In Vitro\nMetabolic Stability\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; unstable [label="Metabolically Unstable?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; modify_linker [label="Modify Linker:\n- Add Rigid Groups\n- Change Composition\n- Block Hotspots", fillcolor="#34A853", fontcolor="#FFFFFF"]; assess_sol_perm [label="Assess Solubility &\nPermeability\n(Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; poor_props [label="Poor Properties?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; formulate [label="Improve Formulation (ASD)\nor Redesign Linker for\nBetter Physicochemical Profile", fillcolor="#34A853", fontcolor="#FFFFFF"]; retest [label="Re-test In Vivo", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_pk; check_pk -> low_exposure; low_exposure -> assess_stability [label="Yes"]; low_exposure -> retest [label="No\n(Consider Target\nEngagement Issues)"]; assess_stability -> unstable; unstable -> modify_linker [label="Yes"]; unstable -> assess_sol_perm [label="No"]; modify_linker -> retest; assess_sol_perm -> poor_props; poor_props -> formulate [label="Yes"]; poor_props -> retest [label="No\n(Consider Other\nClearance Mechanisms)"]; formulate -> retest; } .dot Caption: A logical workflow for diagnosing and solving in vivo instability.

Data Presentation

Table 1: Impact of Linker Modification on Metabolic Stability

This table summarizes representative data on how modifying linker composition from a flexible PEG chain to a more rigid structure can improve metabolic stability.

PROTAC VariantLinker TypeKey Structural MotifHalf-Life (t½) in Human Liver Microsomes (min)Reference
PROTAC AFlexible8-unit PEG Chain18.2[]
PROTAC BFlexible4-unit Alkyl Chain135[]
PROTAC CRigidifiedAlkyl chain + Piperazine> 240[13][20]
PROTAC DRigidifiedAlkyl chain + PiperidineSignificantly Improved vs. Flexible[]

Note: Data is illustrative, based on trends reported in the literature. Absolute values are compound-specific.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, which are rich in CYP enzymes.[15]

Materials:

  • Test PROTAC

  • Human liver microsomes (e.g., pooled, 20 mg/mL)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Positive control (compound with known high clearance, e.g., Verapamil)

  • Negative control (compound with known low clearance, e.g., Warfarin)

  • Acetonitrile (ACN), ice-cold, with an internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge

Procedure:

  • Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).

  • Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[15]

  • Seal the plate, vortex, and then centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent PROTAC at each time point relative to the 0-minute sample.

  • Calculate the metabolic half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a PROTAC by measuring its transport across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test PROTAC, high permeability control (e.g., Propranolol), low permeability control (e.g., Atenolol)

  • Lucifer yellow solution for monolayer integrity check

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer using transepithelial electrical resistance (TEER) measurements or by assessing the flux of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • A-to-B Transport (Apical to Basolateral): Add the PROTAC solution to the apical (A) side (donor compartment) and fresh buffer to the basolateral (B) side (receiver compartment).

  • B-to-A Transport (Basolateral to Apical): In separate wells, add the PROTAC solution to the basolateral (B) side and fresh buffer to the apical (A) side to assess active efflux.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At specified time points, collect samples from the receiver compartment and immediately replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Analyze the concentration of the PROTAC in all collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters like P-glycoprotein.[11]

Protocol 3: Amorphous Solid Dispersion (ASD) Formulation

Objective: To prepare an ASD of a poorly soluble PROTAC to enhance its aqueous solubility and dissolution rate, potentially improving oral absorption.[3][15]

Materials:

  • Test PROTAC

  • A suitable polymer (e.g., HPMCAS, PVP, Soluplus®, Eudragit®)

  • A volatile organic solvent that dissolves both the PROTAC and the polymer (e.g., acetone, methanol, dichloromethane)

  • Spray dryer or rotary evaporator

  • High vacuum oven

Procedure (using Spray Drying):

  • Completely dissolve both the PROTAC and the chosen polymer in the organic solvent. Typical drug loading ranges from 10-50% (w/w).

  • Optimize the spray drying parameters (inlet temperature, feed rate, atomization gas flow) based on the solvent system and equipment.

  • Spray the solution into the heated drying chamber. The rapid evaporation of the solvent traps the PROTAC molecules in an amorphous state, molecularly dispersed within the polymer matrix.

  • Collect the resulting powder (the ASD).

  • Further dry the ASD under a high vacuum for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the PROTAC within the ASD.

    • Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF/FeSSIF) to compare the dissolution rate and extent of the ASD against the crystalline PROTAC. A significant increase in both indicates a successful formulation.

References

Validation & Comparative

The Hydrophilic Advantage: A Comparative Guide to Amino-PEG4-C2-SH and Alkyl Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. A key determinant of a PROTAC's success lies in the chemical linker connecting the target protein ligand and the E3 ligase ligand. This guide provides an objective comparison of PROTACs synthesized with the hydrophilic Amino-PEG4-C2-SH linker versus those with traditional hydrophobic alkyl linkers, supported by experimental data and detailed methodologies.

The choice of linker can profoundly influence a PROTAC's solubility, cell permeability, and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately dictating its degradation efficiency. While alkyl chains have been a staple in PROTAC design due to their synthetic tractability, polyethylene glycol (PEG) linkers, such as Amino-PEG4-C2-SH, are increasingly favored for their ability to impart favorable physicochemical properties.

Quantitative Comparison of Linker Impact on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of Linker Type on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]

Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]

These data highlight a clear trend: increasing the PEG length in a PROTAC linker leads to a decrease in the calculated logP (cLogP), indicating increased hydrophilicity, and an increase in the topological polar surface area (TPSA).[1] This enhanced hydrophilicity often translates to improved aqueous solubility, a significant advantage for drug development.[2][3][4]

Crucially, the improved physicochemical properties associated with PEG linkers can lead to enhanced degradation efficacy. As shown in Table 2, PROTACs with PEG linkers exhibit lower DC50 values (the concentration required to degrade 50% of the target protein) and higher Dmax values (the maximum percentage of protein degradation).[1] While excessive PEGylation can sometimes decrease passive cell permeability, the flexible nature of PEG linkers may allow them to adopt conformations that shield their polar surface area, facilitating membrane traversal.[1]

The PROTAC Mechanism of Action: A Signaling Pathway

The efficacy of a PROTAC is fundamentally dependent on its ability to hijack the cell's ubiquitin-proteasome system (UPS). The linker plays a pivotal role in enabling the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (Protein of Interest) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflows and Protocols

To rigorously evaluate the efficacy of PROTACs with different linkers, a series of well-defined experiments are essential.

General Workflow for PROTAC Evaluation

PROTAC_Workflow Experimental Workflow for PROTAC Comparison Synthesis PROTAC Synthesis (Alkyl vs. PEG Linker) QC Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->QC PhysChem Physicochemical Profiling (Solubility, cLogP) QC->PhysChem Biochem_Assays Biochemical Assays (Ternary Complex Formation) QC->Biochem_Assays Cell_Perm Cellular Permeability Assays (e.g., Caco-2) QC->Cell_Perm Degradation_Assays Cellular Degradation Assays (Western Blot, In-Cell Western, HiBiT) Biochem_Assays->Degradation_Assays Cell_Perm->Degradation_Assays Functional_Assays Downstream Functional Assays (Cell Viability, Apoptosis) Degradation_Assays->Functional_Assays Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.[1]

Key Experimental Protocols

1. General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker like Amino-PEG4-C2-SH.[1]

  • Materials: POI ligand with a suitable functional group, E3 ligase ligand (e.g., pomalidomide) with a suitable functional group, bifunctional PEG linker (e.g., NH2-PEG4-C2-COOH), coupling reagents (e.g., HATU, DIPEA), solvents (e.g., DMF, DMSO), and purification supplies (e.g., HPLC).[1]

  • Procedure:

    • First Coupling Reaction: Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate solvent like DMF. Add coupling reagents such as HATU and DIPEA. Stir the reaction at room temperature until completion, monitoring by LC-MS. Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]

    • Second Coupling Reaction: Activate the carboxylic acid of the purified E3 ligase-linker intermediate with coupling reagents. Add the POI ligand and continue the reaction until completion, monitored by LC-MS. Purify the final PROTAC product using preparative HPLC.[5]

2. Western Blot for Protein Degradation

This is a standard method to quantify the degradation of the target protein.[6]

  • Materials: Primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH), HRP-conjugated secondary antibodies, cell lysis buffer (e.g., RIPA buffer), SDS-PAGE gels, PVDF membranes, and a chemiluminescence imaging system.[6]

  • Protocol:

    • Cell Culture and Treatment: Seed cells and treat with a dose-response of the PROTACs (both PEG and alkyl versions) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.[6]

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[6]

    • Immunoblotting and Detection: Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL substrate and a chemiluminescence imager.[6] Densitometry is used to quantify the protein levels relative to the loading control.

3. Ternary Complex Formation Assay (e.g., TR-FRET)

This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for PROTAC function.[7]

  • Objective: To quantify the proximity between the target protein and the E3 ligase induced by the PROTAC.

  • Methodology: This homogeneous, high-throughput assay uses antibodies labeled with a donor (e.g., Europium) and an acceptor (e.g., APC) fluorophore that bind to tagged versions of the POI and E3 ligase. When the PROTAC brings the two proteins together, the donor and acceptor are in close proximity, resulting in a FRET signal that can be measured.

Conclusion

The selection of a linker is a critical decision in the design of effective PROTACs. While traditional alkyl linkers offer synthetic simplicity, the incorporation of hydrophilic PEG linkers, such as Amino-PEG4-C2-SH, presents a powerful strategy to enhance the drug-like properties of PROTACs. The increased solubility and improved degradation efficiency observed with PEGylated PROTACs underscore their potential in overcoming some of the key challenges in the development of this promising therapeutic modality. Rigorous experimental evaluation, following the protocols outlined in this guide, is essential to identify the optimal linker for a given target and E3 ligase pair, ultimately accelerating the discovery of novel protein degraders.

References

Cleavable vs. Non-Cleavable Linkers for Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker, the bridge between the target protein and the E3 ligase ligand, plays a pivotal role. The choice between a cleavable and a non-cleavable linker strategy can significantly impact the efficacy, selectivity, and safety profile of a PROTAC. This guide provides an objective comparison of these two linker types, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation protein degraders.

At a Glance: Key Differences

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Action Releases the active PROTAC upon encountering a specific trigger (e.g., enzymes, light).The entire PROTAC molecule remains intact to facilitate ternary complex formation.
Spatio-temporal Control Offers the potential for controlled release at the target site, potentially reducing systemic exposure.Activity is continuous as long as the PROTAC is present.
"Bystander Effect" Possible if the released PROTAC can diffuse and act on neighboring cells.[1][2]Generally not observed as the PROTAC is designed to act intracellularly within the target cell.
Off-Target Effects Potential for off-target effects from the released, active PROTAC or premature cleavage in non-target tissues.[3][4][5]Off-target effects are primarily related to the binding specificity of the warhead and E3 ligase ligand.
Plasma Stability Can be lower due to susceptibility to plasma enzymes.[6][7]Generally higher, leading to a more stable PROTAC in circulation.
Complexity of Design More complex, requiring incorporation of a cleavable motif that is stable in circulation but labile at the target.Simpler in concept, with the focus on optimizing linker length and composition for ternary complex formation.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their intended behavior within the biological system.

Non-cleavable linkers are designed to be stable conduits, connecting the target-binding "warhead" and the E3 ligase-recruiting ligand throughout the degradation process. The entire PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome. The linker's primary role is to provide the optimal length and flexibility for efficient ternary complex formation.

Cleavable linkers , on the other hand, are engineered to break under specific conditions, releasing the active PROTAC. This cleavage can be triggered by various stimuli, including:

  • Enzymes: Such as those overexpressed in a tumor microenvironment.[8]

  • Light (Photocleavable): Allowing for external control over PROTAC activation.[9]

  • Redox potential: Exploiting differences in the intracellular environment.

This conditional activation offers the potential for targeted drug release, minimizing systemic exposure and associated toxicities.

cluster_non_cleavable Non-Cleavable Linker Pathway cluster_cleavable Cleavable Linker Pathway NC_PROTAC Non-Cleavable PROTAC NC_Ternary Ternary Complex (Target-PROTAC-E3) NC_PROTAC->NC_Ternary Binds Target & E3 NC_Target Target Protein NC_Target->NC_Ternary NC_E3 E3 Ligase NC_E3->NC_Ternary NC_Ub Ubiquitination NC_Ternary->NC_Ub Proximity-induced NC_Degradation Proteasomal Degradation NC_Ub->NC_Degradation C_PROTAC_Inactive Inactive PROTAC (Cleavable Linker) C_Trigger Trigger (e.g., Enzyme, Light) C_PROTAC_Inactive->C_Trigger Encounters C_PROTAC_Active Active PROTAC C_Trigger->C_PROTAC_Active Cleavage C_Ternary Ternary Complex (Target-PROTAC-E3) C_PROTAC_Active->C_Ternary Binds Target & E3 C_Target Target Protein C_Target->C_Ternary C_E3 E3 Ligase C_E3->C_Ternary C_Ub Ubiquitination C_Ternary->C_Ub Proximity-induced C_Degradation Proteasomal Degradation C_Ub->C_Degradation

A diagram illustrating the distinct pathways of non-cleavable and cleavable PROTACs.

Performance Comparison: A Data-Driven Analysis of BRD4 Degraders

To provide a tangible comparison, we have collated data on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology. It is important to note that the following data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Non-Cleavable BRD4 PROTACs
PROTACE3 Ligase LigandWarheadDC50DmaxCell LineReference
PROTAC 1 PomalidomideOTX015< 1 nM>90%Burkitt's lymphoma cells[9]
ARV-825 PomalidomideOTX015~1 nM>95%Burkitt's lymphoma cells[10][11]
MZ1 VHL ligandJQ1~100 nM>90%HeLa cells[9][12]
PROTAC 3 PomalidomideJQ151 pM (IC50)Not reportedRS4;11 leukemia cells[9]
PROTAC 4 LenalidomideQCA-276Picomolar rangeNot reportedMV-4-11, MOLM-13, RS4;11 cells[9]
Cleavable BRD4 PROTACs
PROTAC TypeCleavage TriggerWarheadPerformance MetricCell LineReference
Photocleavable (PROTAC 18) 365 nm lightJQ1Complete knockdown at 1 µM (post-irradiation)HeLa cells[9]
Aptamer-PROTAC Conjugate (PROTAC 19) Intracellular releaseJQ1Enhanced in vivo BET degradation vs. unmodified PROTACMCF-7 xenograft model[9]
Esterase-Cleavable EsteraseNot specified5.3-fold enhanced antitumor efficacy vs. free PROTAC4T1 tumor-bearing mice[8]
Antibody-PROTAC Conjugate ProteaseMZ1 analogueComplete BRD4 depletion at 100 nM in HER2+ cellsHER2+ breast cancer cells[12][13]

Experimental Protocols

A robust evaluation of PROTACs requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize bands using a chemiluminescence substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. This data is used to determine DC50 and Dmax values.[14]

start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (DC50 & Dmax Calculation) detection->analysis end End analysis->end

A flowchart outlining the experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Assessment of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the target protein or E3 ligase onto a sensor chip.

    • Inject the PROTAC at various concentrations to measure binary binding affinity.

    • To assess ternary complex formation, inject the second protein partner in the presence of a saturating concentration of the PROTAC.

    • Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex, which can reveal binding cooperativity.

  • Isothermal Titration Calorimetry (ITC):

    • Place one protein component (e.g., the E3 ligase) in the sample cell.

    • Titrate in the PROTAC to measure the heat change upon binary binding.

    • In a separate experiment, titrate the PROTAC into a solution containing the target protein to form the binary complex.

    • Titrate the PROTAC-target protein complex into the E3 ligase solution to measure the thermodynamics of ternary complex formation.

  • Fluorescence Resonance Energy Transfer (FRET):

    • Label the target protein and E3 ligase with a FRET donor and acceptor pair, respectively.

    • In the absence of a PROTAC, no FRET signal is observed due to the distance between the labeled proteins.

    • Upon addition of an effective PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.

Concluding Remarks: Selecting the Optimal Linker

The choice between a cleavable and non-cleavable linker is not a one-size-fits-all decision and depends on a multitude of factors, including the target protein, the chosen E3 ligase, the disease indication, and the desired therapeutic window.

Non-cleavable linkers offer a more straightforward design and potentially greater plasma stability.[11] The optimization process for these linkers primarily focuses on achieving the ideal geometry for ternary complex formation. They are generally preferred when systemic degradation is the goal and the target is expressed homogenously.

Cleavable linkers provide an additional layer of control, enabling targeted release and the potential for a "bystander effect."[2][12] This can be particularly advantageous in heterogeneous tumors or when minimizing systemic toxicity is a primary concern.[15] However, the design of cleavable linkers is more complex, requiring careful consideration of the cleavage trigger's specificity and the stability of the linker in circulation to avoid premature release.[6]

Ultimately, the optimal linker strategy must be determined empirically. A thorough preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising PROTAC candidate towards clinical development.

References

A Head-to-Head Comparison of Bifunctional Linkers for PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce targeted protein degradation, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial bifunctional linker connecting the two. The linker is far more than a simple tether; its composition, length, and rigidity are paramount in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] This guide provides an objective comparison of different bifunctional linkers, supported by experimental data and detailed methodologies for key evaluation assays.

The Critical Role of the Linker in PROTAC Efficacy

The linker plays a multifaceted role in the function of a PROTAC. It influences the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[3][4] An optimal linker orients the POI and the E3 ligase in a productive conformation to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3] The linker's characteristics also significantly impact the PROTAC's solubility, cell permeability, and metabolic stability, all of which are crucial for its therapeutic potential.[2][5]

Comparative Analysis of Common Linker Types

The most prevalent linker chemistries used in PROTAC design can be broadly categorized as polyethylene glycol (PEG), alkyl chains, and rigid linkers. Each class possesses distinct properties that can be leveraged to optimize PROTAC performance.

Flexible Linkers: PEG and Alkyl Chains

Polyethylene glycol (PEG) and alkyl chains are the most common motifs incorporated into PROTAC linker structures.[6] Their flexibility and the ease with which their length can be systematically varied make them attractive options in the initial stages of PROTAC design.[6][7]

  • PEG Linkers: These are hydrophilic and can enhance the aqueous solubility of PROTACs, which is often a challenge for these high-molecular-weight molecules.[2][5] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with the aqueous environment.[5] However, excessive PEGylation can sometimes hinder cell permeability.[5]

  • Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, these linkers are generally more hydrophobic than their PEG counterparts, which can enhance cell permeability.[1][2] They are synthetically accessible and chemically stable.[1]

Rigid Linkers

Rigid linkers, which often contain cyclic structures like piperazine, piperidine, or aromatic rings, offer less conformational flexibility.[1][2] This can be advantageous in pre-organizing the PROTAC into a bioactive conformation that favors the formation of a stable and productive ternary complex.[1] By reducing the entropic penalty of complex formation, rigid linkers can lead to enhanced potency and improved pharmacokinetic properties.[1][7] However, the lack of flexibility can also lead to steric hindrance if the geometry is not optimal.[1]

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from various studies to illustrate the impact of linker type and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Head-to-Head Comparison of Different Linker Types

Target ProteinE3 LigaseLinker TypePROTACDC50Dmax (%)Cell Line
BRD4CRBNPEGdBET18 nM>95MV4;11
BRD4VHLAlkyl-EtherMZ129 nM~90HeLa
BTKCRBNPEG (4 units)P13I1.8 nM>95MOLM-14
BTKCRBNAlkyl (C5)MT-8021.3 nM>90TMD8
SOS1CRBNRigid (piperidine/piperazine)PROTAC 8C10-20 mg/kg (in vivo)N/AAsPC-1 xenograft

Data compiled from publicly available research. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.

Table 2: Impact of Linker Length on PROTAC Efficacy (PEG Linkers)

Target ProteinE3 LigaseLinker Length (atoms)PROTACDC50 (nM)Dmax (%)
TBK1VHL< 12-No degradationN/A
TBK1VHL21-396
TBK1VHL29-29276

Data from a study on TBK1 degraders, highlighting the critical role of linker length.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Purified recombinant target protein and E3 ligase complex

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

Methodology:

Part 1: Binary Interaction Analysis

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KDbinary).

  • Regeneration: Regenerate the sensor surface between injections if necessary.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Repeat the process by immobilizing the target protein and injecting the PROTAC to determine the other binary KD.

Part 2: Ternary Complex Formation Analysis

  • Immobilization: Immobilize the E3 ligase on the sensor chip.

  • Analyte Injection: Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein over the E3 ligase surface.

  • Data Analysis: Fit the sensorgram data to determine the kinetic parameters for ternary complex formation (KDternary).

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary. A value of α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.[8]

Mandatory Visualizations

Diagrams illustrating key concepts and workflows are provided below using Graphviz (DOT language).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Design & Synthesis binding_assays Biophysical Binding Assays (SPR, ITC, etc.) start->binding_assays Measure binary & ternary binding cellular_assays Cellular Degradation Assays (Western Blot, etc.) binding_assays->cellular_assays Assess degradation in cells data_analysis Data Analysis (DC50, Dmax, Binding Affinity) cellular_assays->data_analysis Quantify performance lead_optimization Lead Optimization data_analysis->lead_optimization Iterative improvement

Caption: A generalized experimental workflow for the evaluation of PROTACs.

Linker_Properties_Logic cluster_logic Linker Properties and Their Impact on PROTAC Performance Linker_Properties Linker Properties (Length, Composition, Rigidity) Ternary_Complex Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex Physicochem_Props Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochem_Props PROTAC_Efficacy Overall PROTAC Efficacy (DC50, Dmax, PK) Ternary_Complex->PROTAC_Efficacy Physicochem_Props->PROTAC_Efficacy

Caption: Logical relationship between linker properties and PROTAC performance.

References

A Comparative Guide to PROTAC Linker Design: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][][5]

This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, to inform rational drug design and development. We will explore how linker composition, length, and rigidity affect performance both in laboratory assays and in living organisms.

The PROTAC Mechanism of Action

PROTACs function catalytically by bringing a target protein and an E3 ligase into close proximity.[6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[8]

PROTAC_Mechanism cluster_cytoplasm Cellular Cytoplasm PROTAC PROTAC p1 PROTAC->p1 POI Target Protein (POI) POI->p1 E3 E3 Ubiquitin Ligase E3->p1 Ternary Ternary Complex (POI-PROTAC-E3) Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI 2. Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome 3. Recognition Degraded Degraded Peptides Proteasome->Degraded 4. Degradation Ub Ub Ub->Ternary E2~Ub p1->Ternary 1. Complex Formation p2

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation: Linker Impact on PROTAC Performance

The choice of linker significantly impacts a PROTAC's degradation efficiency (DC50, Dmax) and its pharmacokinetic/pharmacodynamic (PK/PD) properties. Below are tables summarizing quantitative data from various studies, illustrating these effects. Direct comparisons across different studies can be challenging due to variations in targets, E3 ligases, and experimental conditions.[3]

Table 1: In Vitro Comparison of PROTACs with Different Linkers
PROTACTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
ERα-PROTAC-1 [9]ERαVHLPEG9~100>90MCF7
ERα-PROTAC-2 [9]ERαVHLPEG12~30>95MCF7
ERα-PROTAC-3 [9]ERαVHLPEG16~10>95MCF7
TBK1-PROTAC-1 [2]TBK1VHLAlkyl/Ether<12Inactive--
TBK1-PROTAC-2 [2]TBK1VHLAlkyl/Ether21396-
TBK1-PROTAC-3 [2]TBK1VHLAlkyl/Ether2929276-
GP262 [10]PI3K/mTORVHLAlkyl842-227 (PI3K)45 (mTOR)71-88 (PI3K)75 (mTOR)MDA-MB-231
MZ1 [2]BRD4VHLPEG---HeLa
ARV-825 [2]BRD4CRBN-----

Note: Data is compiled from multiple sources and serves as a representative illustration of linker effects.

Table 2: In Vivo Comparison of PROTAC Performance
PROTACTarget ProteinAnimal ModelKey In Vivo Finding
ARV-110 []Androgen ReceptorMouse XenograftA rigid piperidine/piperazine linker improved metabolic stability and in vivo activity compared to a more flexible version.
ERRα Degrader [11]ERRαMouseSignificant ERRα protein level decreases were observed in the hearts and kidneys after treatment.
Dual-ligand PROTACs [12]VariousMouse Tumor ModelShowed superior therapeutic activity and prolonged protein degradation compared to conventional single-ligand PROTACs.

Experimental Workflow for Linker Evaluation

A systematic workflow is essential to compare the efficacy of different PROTAC linkers, progressing from initial biochemical assays to complex in vivo models.

Experimental_Workflow cluster_1 Design 1. PROTAC Design & Synthesis (Vary Linker Length/Composition) InVitro 2. In Vitro Characterization Design->InVitro Binding Binary/Ternary Complex Binding Assays (ITC, FP, SPR) InVitro->Binding Ternary Ternary Complex Formation (NanoBRET, TR-FRET) InVitro->Ternary Degradation Protein Degradation (Western Blot, ELISA, HiBiT) InVitro->Degradation Cellular Cellular Assays (Viability, Apoptosis) InVitro->Cellular Permeability Permeability & Stability (PAMPA, Caco-2, Microsomes) InVitro->Permeability InVivo 3. In Vivo Evaluation Binding->InVivo Ternary->InVivo Degradation->InVivo Cellular->InVivo Permeability->InVivo PK Pharmacokinetics (PK) (Dosing, Blood/Tissue Conc.) InVivo->PK PD Pharmacodynamics (PD) (Target Degradation in Tumors) InVivo->PD Efficacy Efficacy Studies (Tumor Xenograft Models) InVivo->Efficacy Tox Toxicology Assessment InVivo->Tox Lead Lead PROTAC Candidate PK->Lead PD->Lead Efficacy->Lead Tox->Lead

Figure 2: A comprehensive workflow for evaluating PROTAC linker efficiency.

Case Study: FLT3 Signaling Pathway in AML

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[13] PROTACs designed to degrade FLT3 are a promising therapeutic strategy. The linker design in these PROTACs is critical for achieving potent and selective degradation.[1]

FLT3_Pathway FLT3 FLT3 Receptor Proteasome Proteasomal Degradation FLT3->Proteasome PI3K PI3K FLT3->PI3K Constitutive Activation (in AML) RAS RAS FLT3->RAS Constitutive Activation (in AML) STAT5 STAT5 FLT3->STAT5 Constitutive Activation (in AML) PROTAC FLT3 PROTAC PROTAC->FLT3 Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Leukemic Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Figure 3: Simplified FLT3 signaling pathway and the intervention point for a FLT3-targeting PROTAC.

Detailed Experimental Protocols

Reproducible experimental data is the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.

Protocol 1: Western Blot for Protein Degradation

This assay quantitatively measures the reduction in target protein levels following PROTAC treatment.

  • Cell Treatment: Plate cells (e.g., MCF7 for ERα, MOLM-13 for FLT3) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify band intensity using software like ImageJ. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine Dmax and plot against concentration to calculate the DC50 value.

Protocol 2: NanoBRET™ Ternary Complex Assay (Live-Cell)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex within living cells.[3][14]

  • Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the target protein fused to HaloTag and the E3 ligase (e.g., VHL or Cereblon) fused to NanoLuc® luciferase.

  • Assay Plating: Plate the transfected cells in a 96-well white assay plate.

  • Labeling: Add the HaloTag® NanoBRET® 618 Ligand (the energy acceptor) to the cells and incubate.

  • Compound Treatment: Add the PROTAC compounds at various concentrations to the wells.

  • Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate (the energy donor) to all wells.

  • Signal Measurement: Immediately measure both donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A positive BRET signal indicates the formation of the ternary complex.

Protocol 3: In Vivo Xenograft Efficacy Model

This protocol outlines a typical study to assess the anti-tumor efficacy of a PROTAC in a mouse model.[13][]

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million cells) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

  • PROTAC Administration: Administer the PROTAC compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily for 21 days). The control group receives the vehicle.

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week.[] Body weight is monitored as a general indicator of toxicity.

  • Endpoint Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.[13] Measure the final tumor volume and weight.

  • Pharmacodynamic Analysis: A portion of the tumor tissue can be flash-frozen for Western blot or fixed for immunohistochemistry to confirm the degradation of the target protein and assess downstream signaling markers.[13][]

References

The Influence of Linker Composition on PROTAC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A critical, yet often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein ligand to the E3 ligase ligand. The composition of this linker profoundly impacts the pharmacokinetic (PK) profile of a PROTAC, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its therapeutic efficacy and safety. This guide provides a comparative analysis of how different linker compositions—specifically polyethylene glycol (PEG), alkyl, and rigid linkers—affect the pharmacokinetic properties of PROTACs, supported by experimental data and detailed methodologies.

The Critical Role of the Linker in PROTAC Pharmacokinetics

Due to their large molecular weight and complex structures, PROTACs often fall outside the "rule of five" typically associated with good oral bioavailability, presenting significant challenges in drug development. The linker is not merely a spacer but an active modulator of a PROTAC's physicochemical properties.[1] Strategic modifications to the linker can improve solubility, permeability, and metabolic stability.[2]

Comparative Analysis of Linker Composition on Pharmacokinetic Parameters

The choice of linker can dramatically alter the pharmacokinetic behavior of a PROTAC. Below is a summary of in vivo pharmacokinetic data for PROTACs with varying linker compositions, targeting the same protein of interest and utilizing the same E3 ligase ligand to allow for a more direct comparison.

Linker TypePROTAC ExampleTargetE3 LigaseAnimal ModelAdministration RouteHalf-life (t½)Clearance (CL)Oral Bioavailability (F%)CmaxAUCReference
PEG Compound X-PEG4BRD4VHLMouseIV/PO2.5 h15 mL/min/kg15%150 ng/mL800 ng·h/mLFictional Example
Alkyl Compound X-C4BRD4VHLMouseIV/PO1.8 h25 mL/min/kg5%80 ng/mL450 ng·h/mLFictional Example
Rigid (Piperazine) Compound X-PipBRD4VHLMouseIV/PO4.2 h10 mL/min/kg35%250 ng/mL1500 ng·h/mLFictional Example

Note: The data presented in this table is a representative example compiled for illustrative purposes and does not reflect a single specific study. Actual values can vary significantly based on the specific PROTAC, target, E3 ligase, and experimental conditions.

Key Observations:

  • PEG Linkers: The inclusion of PEG chains generally enhances the aqueous solubility of PROTACs.[3] However, they can sometimes lead to increased metabolic liability.[4]

  • Alkyl Linkers: Simple alkyl chains offer a degree of flexibility and are synthetically accessible.[3] However, their hydrophobicity can limit aqueous solubility and may lead to faster clearance.[3]

  • Rigid Linkers: Incorporating rigid moieties like piperazine or piperidine rings into the linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This conformational constraint can also lead to improved metabolic stability and, in some cases, enhanced cell permeability and oral bioavailability. The first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, both feature short, rigid linkers containing piperidine and piperazine moieties.

Signaling Pathways and Experimental Workflows

To better understand the context of these pharmacokinetic assessments, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for in vivo pharmacokinetic studies.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 E3->POI_PROTAC_E3 POI_PROTAC_E3->PROTAC Release & Catalytic Cycle Ub Ubiquitin POI_PROTAC_E3->Ub Ubiquitination POI_Ub Polyubiquitinated POI Ub->POI_Ub Proteasome Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI PK_Workflow cluster_animal_study In Vivo Pharmacokinetic Study cluster_analysis Bioanalysis and Data Interpretation Dosing PROTAC Administration (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling (Defined Time Points) Dosing->Blood_Sampling Sample_Processing Plasma/Serum Isolation Blood_Sampling->Sample_Processing LC_MS LC-MS/MS Analysis (Quantification of PROTAC) Sample_Processing->LC_MS PK_Modeling Pharmacokinetic Modeling (e.g., NCA) LC_MS->PK_Modeling Parameter_Determination Determination of PK Parameters (t½, CL, F%, Cmax, AUC) PK_Modeling->Parameter_Determination

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Linker Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2] This guide provides an objective comparison of common linker strategies, supported by experimental data, to aid in the rational design of next-generation protein degraders.

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] The linker's length, composition, and rigidity are instrumental in dictating the geometry and stability of this ternary complex, which in turn governs the efficiency of protein degradation.[5]

General Mechanism of PROTAC Action

The PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Recycled_PROTAC PROTAC (Recycled) Degradation->Recycled_PROTAC Catalytic Cycle Recycled_PROTAC->Ternary_Complex

Figure 1: General Mechanism of PROTAC Action.

Comparative Analysis of Linker Strategies

The choice of linker can dramatically impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. The most common linker types are Polyethylene Glycol (PEG), alkyl chains, and rigid linkers.[1]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Polyethylene Glycol (PEG) Hydrophilic and flexible chains of repeating ethylene glycol units.- Good biocompatibility and solubility.[2] - Tunable length and flexibility.[2]- Can be metabolically unstable.[1] - Excessive length may lead to entropic penalties in ternary complex formation.[1]
Alkyl Chains Saturated or unsaturated hydrocarbon chains.- Synthetically accessible and chemically stable.[1] - Length can be systematically varied.- Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[1] - May lead to non-specific binding.[1]
Rigid Linkers Contain cyclic structures (e.g., piperazine, aromatic rings) or double/triple bonds.- Can pre-organize the PROTAC into a bioactive conformation.[1] - May enhance the stability of the ternary complex.[6]- Can be more challenging and costly to synthesize compared to flexible linkers.[1] - Reduced flexibility may hinder optimal ternary complex formation.

Case Study: Impact of Linker Length on Estrogen Receptor (ER) Degradation

A study by Cyrus et al. investigated the effect of linker length on the degradation of the Estrogen Receptor (ERα).[7][8] A series of PROTACs were synthesized with varying hydrocarbon chain lengths connecting a ligand for ERα and a peptide that binds to the von Hippel-Lindau (VHL) E3 ligase.

PROTAC CompoundLinker Length (atoms)ER Degradation (at 12.5 µM)IC50 (MCF7 cells)
11 9~60%~15 µM
12 12~70%~10 µM
13 16>80%~5 µM
14 19~40%>25 µM
15 21<20%>50 µM

Data summarized from Cyrus et al.[7][8]

The results demonstrated a clear dependence on linker length, with a 16-atom linker (compound 13 ) showing the most effective ER degradation.[7][8] Shorter linkers were less effective, and linkers longer than 16 atoms showed a significant drop in activity.[7][8] Interestingly, the binding affinity of the PROTACs to ERα was similar regardless of linker length, suggesting that the linker's primary role is to facilitate the formation of a productive ternary complex.[7]

Case Study: Linker Composition and Selectivity

The composition of the linker can also be tuned to impart selectivity. For instance, a lapatinib-based PROTAC was developed that could degrade both EGFR and HER2.[4] However, by extending the linker with a single ethylene glycol unit, the PROTAC became a selective EGFR degrader, with HER2 degradation being abolished.[4] This highlights how subtle changes in linker chemistry can have a profound impact on the selectivity profile of a PROTAC.

Experimental Workflow for PROTAC Evaluation

A systematic approach is crucial for evaluating and comparing the efficacy of different PROTAC linker strategies. The following workflow outlines the key experimental stages.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Varying Linkers) Biophysical Biophysical Assays (e.g., ITC, SPR) Synthesis->Biophysical Characterize Binding Cellular Cell-Based Assays (e.g., Western Blot, BRET) Biophysical->Cellular Assess Degradation In_Vivo In Vivo Studies (PK/PD, Efficacy) Cellular->In_Vivo Evaluate in Living Systems Data_Analysis Data Analysis & Optimization In_Vivo->Data_Analysis Correlate Data Data_Analysis->Synthesis Iterative Design

Figure 2: A comprehensive workflow for evaluating PROTAC linker efficiency.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[5]

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs for the desired time period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

This assay measures the thermodynamic parameters of binding interactions, providing insights into the formation and stability of the ternary complex.[1]

  • Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., target protein and E3 ligase), and the heat released or absorbed is measured.[1]

  • General Protocol:

    • Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

    • To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[1]

    • Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.

    • Load the titrand (e.g., target protein) into the sample cell.

    • Integrate the heat peaks and plot them against the molar ratio of the reactants.

    • Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1]

Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Ternary Complex Formation

This assay measures the formation of the ternary complex in living cells.[1]

  • Principle: BRET occurs when a NanoLuc® luciferase-tagged protein (e.g., the target protein) and a HaloTag®-labeled protein (e.g., the E3 ligase) are brought into proximity by the PROTAC.[1]

  • General Protocol:

    • Co-transfect cells with plasmids encoding the NanoLuc-target protein fusion and the HaloTag-E3 ligase fusion.

    • Label the HaloTag fusion protein with a fluorescent ligand.

    • Treat the cells with the PROTACs at various concentrations.

    • Add the NanoLuc substrate and measure the luminescence at two wavelengths (donor and acceptor emission).

    • Calculate the BRET ratio, which is proportional to the amount of ternary complex formed.

Conclusion and Future Directions

The design of the linker is a multifaceted challenge that is paramount to the success of a PROTAC therapeutic.[5] As demonstrated by the case studies, subtle modifications in linker length, composition, and attachment points can have a dramatic impact on degradation efficacy and selectivity.[4][5] The continued exploration of novel linker chemistries, coupled with a deeper understanding of the structural biology of ternary complexes, will undoubtedly pave the way for the development of more potent and specific protein degraders for therapeutic applications.[6] The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is essential for understanding the structure-activity relationships that govern PROTAC efficiency.[1]

References

A Comparative Guide to Novel PROTAC Linkers: Benchmarking Against the Established Amino-PEG4-C2-SH Hydrochloride Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of PROTAC linker performance, offering insights into the rational design of next-generation targeted protein degraders.

In the rapidly advancing field of targeted protein degradation, the linker element of a Proteolysis-Targeting Chimera (PROTAC) has emerged as a critical determinant of therapeutic efficacy. While traditional polyethylene glycol (PEG)-based linkers, such as those derived from Amino-PEG4-C2-SH hydrochloride, have been instrumental in the development of early PROTACs, the scientific community is increasingly exploring novel linker chemistries to enhance degradation potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of emerging linker classes—alkyl, rigid, and piperazine-containing linkers—benchmarked against the performance of established PEGylated constructs. The data presented herein, compiled from various studies, aims to inform the rational design of more effective protein degraders.

The Evolving Role of the PROTAC Linker

A PROTAC molecule's linker is not merely a spacer but a key component that dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1] An ideal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[1] The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.[1]

Quantitative Comparison of Linker Performance

The following tables summarize representative data from various studies, highlighting the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Degradation Efficiency (DC50 and Dmax) of PROTACs with Different Linkers
PROTAC System (Target-E3 Ligase)Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BCR-ABL - N-end rule E3 Ligase PEGArg-PEG1-Dasa0.8598.8[2]
BRD4 - CRBN PEGOTX015-Pomalidomide with optimized PEG linkerSub-nanomolar>90[3]
BCR-ABLT315I - CRBN Alkyl6-member carbon chain~10894.23[4]
PI3K/mTOR - VHL AlkylC8 alkyl chain42.23–227.4 (PI3K), 45.4 (mTOR)>70
BRD4 - CRBN Rigid (Piperazine)Piperazine-containing linkerNot specifiedNot specified
Pirin - cIAP Rigid (Piperazine/Pyrimidine)Piperazine and pyrimidine moietiesNot specifiedNot specified[5]
Table 2: Cellular Activity (IC50) of PROTACs with Different Linkers
PROTAC System (Target-E3 Ligase)Linker TypeLinker CompositionIC50 (nM)Reference
BCR-ABL - N-end rule E3 Ligase PEGArg-PEG1-Dasa0.3595 - 0.5304[2]
BRD4 - CRBN PEGHJB97-Thalidomide0.051[3]
BCR-ABLT315I - CRBN Alkyl6-member carbon chain26.8[4]
BRD9 - CRBN RigidBI-7273-Pomalidomide104[3]

Signaling Pathways and Experimental Workflows

The development and evaluation of novel PROTAC linkers involve a systematic workflow, from assessing target engagement to quantifying protein degradation and evaluating downstream cellular effects.

PROTAC_Development_Workflow Experimental Workflow for PROTAC Evaluation cluster_design PROTAC Design & Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays Linker_Design Linker Design (PEG, Alkyl, Rigid) Synthesis PROTAC Synthesis Linker_Design->Synthesis Binding_Assay Binding Affinity (SPR, ITC) (Binary & Ternary) Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation (NanoBRET, FRET) Binding_Assay->Ternary_Complex Permeability Cell Permeability (PAMPA, Caco-2) Ternary_Complex->Permeability Degradation Protein Degradation (Western Blot, In-Cell Western) Determine DC50 & Dmax Permeability->Degradation Cellular_Activity Cellular Activity (Viability, Apoptosis) Degradation->Cellular_Activity

Caption: A typical workflow for the design and evaluation of PROTACs.

The mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system to induce degradation of a target protein.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the comparative analysis of novel PROTAC linkers.

Western Blot for Protein Degradation (DC50 and Dmax Determination)
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.

  • Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Plates: Prepare a donor plate containing the PROTAC solution and an acceptor plate with buffer. The two plates are separated by a microfilter plate coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

  • Incubation: Sandwich the donor and acceptor plates together and incubate for a defined period (e.g., 4-16 hours) to allow for passive diffusion of the PROTAC across the artificial membrane.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium) where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the filter area, Time is the incubation time, and [Drug]equilibrium is the concentration at equilibrium.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Immobilization of Ligand: Immobilize one of the binding partners (e.g., the E3 ligase or the target protein) onto the surface of an SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of the analyte (the PROTAC or the other protein) over the sensor surface.

  • Measurement of Binding: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases of the interaction.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

  • Ternary Complex Analysis: To measure the affinity of the ternary complex, one protein (e.g., E3 ligase) is immobilized, and a pre-incubated mixture of the PROTAC and the other protein (target protein) is injected as the analyte.

Conclusion

The rational design of the linker is a critical aspect of developing effective protein degraders. While flexible PEG linkers have been foundational, newer chemistries incorporating alkyl chains and rigid moieties like piperazine offer promising avenues to enhance potency, selectivity, and pharmacokinetic profiles. The systematic evaluation of linker candidates using a combination of biophysical, biochemical, and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This guide provides a framework for the comparative analysis of different linker types and the experimental methodologies required to make informed decisions in the PROTAC design and optimization process.

References

Safety Operating Guide

Proper Disposal of Amino-PEG4-C2-SH Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Amino-PEG4-C2-SH hydrochloride is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This molecule contains a thiol (-SH) group, which requires specific handling due to its potent and unpleasant odor, as well as potential reactivity. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Waste Segregation and Collection

Proper segregation of waste is the first step in safe disposal. Do not mix this chemical waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.

  • Unused or Surplus Chemical: The original container with any remaining this compound must be treated as hazardous waste. Ensure the cap is tightly sealed.

  • Aqueous Waste Solutions: Solutions containing this chemical should be collected in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and paper towels, must be collected in a separate, sealed plastic bag designated for solid hazardous waste.[1]

Never dispose of this chemical or its solutions down the drain or in the regular trash.[2][3] Evaporation in a fume hood is not an acceptable method of disposal.[2][3]

Disposal Procedures: A Step-by-Step Guide

The primary hazard associated with this compound is the thiol group. The most effective method for mitigating the odor and reactivity of thiols is through chemical neutralization via oxidation.[1] Sodium hypochlorite (household bleach) is a common and effective reagent for this purpose, converting the odorous thiol into a less volatile and non-malodorous sulfonic acid.[1][4][5]

Table 1: Summary of Waste Streams and Disposal Procedures

Waste StreamCollection MethodTreatment ProtocolFinal Disposal
Unused/Surplus Solid Original, tightly sealed container.None.Collect for EHS pickup as hazardous waste.
Aqueous Solutions Designated, labeled hazardous waste container.Neutralization via oxidation (see Protocol below).Dispose of the neutralized solution as hazardous waste via EHS.[4]
Contaminated Solids Sealed, labeled plastic bag.None.Dispose of as solid hazardous waste via EHS.[1]
Empty Container Original container.Triple rinse with a suitable solvent (see Protocol below).Dispose of rinsed container as non-hazardous glass waste.[2]

Experimental Protocol: Neutralization of Thiol-Containing Aqueous Waste

This protocol details the method for neutralizing the thiol group in aqueous solutions containing this compound using sodium hypochlorite (bleach).

Materials:

  • Aqueous waste containing this compound

  • Commercial bleach (~5-8% sodium hypochlorite)

  • Stir plate and stir bar

  • Large beaker or flask (at least twice the volume of the waste solution)

  • Appropriate PPE (goggles, gloves, lab coat)

  • Chemical fume hood

Procedure:

  • Setup: Perform all steps inside a certified chemical fume hood. Place the waste solution in the large beaker or flask with a magnetic stir bar.

  • Oxidation: While stirring the waste solution, slowly add the bleach. A general recommendation is to use a significant excess of bleach to ensure complete oxidation. The reaction can be exothermic; add the bleach slowly to control any temperature increase.[1][4]

  • Reaction Time: Continue stirring the mixture for at least 24 hours to ensure the reaction is complete.[1]

  • Verification: After 24 hours, cautiously check for the absence of the characteristic thiol odor. If the smell persists, add more bleach and allow the reaction to proceed for a longer period.[1]

  • Final Collection: Once neutralized, the resulting solution must still be collected and disposed of as hazardous chemical waste. Transfer the treated solution to a properly labeled hazardous waste container.

  • EHS Pickup: Request a hazardous waste pickup from your institution's EHS department.

Protocol: Decontamination of Empty Containers

An empty container that held this compound must be decontaminated before disposal.

  • Initial Rinse: Rinse the container with a small amount of a suitable solvent (e.g., water or ethanol). This first rinsate is considered hazardous and must be collected and added to your hazardous waste container.[2]

  • Subsequent Rinses: Repeat the rinsing process at least two more times. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2] Given the nature of this compound, collecting the first three rinses is a best practice.

  • Final Disposal: Once the container is thoroughly rinsed and air-dried, deface or remove the original label.[2] The clean, empty container can then be disposed of in the appropriate receptacle for non-hazardous glass or plastic waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Treatment & Final Disposal A Amino-PEG4-C2-SH hydrochloride Waste B Identify Waste Type A->B C Aqueous Waste (e.g., reaction quench) B->C Liquid D Contaminated Solid Waste (gloves, tips) B->D Solid E Empty Container B->E Container F Unused/Surplus Chemical B->F Pure G Neutralize with Bleach in Fume Hood C->G H Collect in Sealed Bag D->H I Triple Rinse; Collect 1st Rinsate E->I J Collect for EHS Pickup F->J K Dispose as Hazardous Waste via EHS G->K H->K I->K Rinsate J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Amino-PEG4-C2-SH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, logistical, and operational information for the handling and disposal of Amino-PEG4-C2-SH hydrochloride, a PROTAC linker. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from analogous thiol-containing compounds to establish a robust safety protocol. All procedures should be conducted with utmost caution, and a comprehensive risk assessment must be performed before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Thiol compounds are known for their strong, unpleasant odors and potential health hazards.[1] Based on data for similar compounds, this compound is anticipated to be a potential skin and eye irritant and may cause respiratory irritation if inhaled.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.[1]To protect eyes from splashes and aerosols.
Skin Protection Appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant and impervious clothing is recommended for larger quantities.[1][2]To prevent skin contact.
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber are essential.[1][3] Check glove compatibility and replace frequently.To prevent direct contact with the skin.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1][3]To prevent inhalation of dust or vapors.

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[3]

  • Emergency Equipment: Ensure the nearest safety shower, eyewash station, and fire extinguisher are accessible and operational.[3]

  • Ventilation: All handling of this compound should occur inside a certified chemical fume hood to control vapor exposure.[2]

Handling Procedures:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Controlled Dispensing: Use non-sparking tools for transfers and dispense the smallest quantity necessary. Work within a secondary containment tray to manage potential spills.[3]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the handling area.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • For long-term storage, keep at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. The compound should be protected from light and stored under nitrogen.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment. The primary method for neutralizing thiols is through oxidation, typically using a bleach solution (sodium hypochlorite).[6]

Waste Segregation and Collection:

  • Solid Waste: Dispose of contaminated disposable items such as gloves, pipette tips, and paper towels in a sealed, labeled plastic bag designated for hazardous solid waste.[6]

  • Liquid Waste: Collect all liquid waste containing this compound, including unused product and reaction residues, in a designated, labeled, and sealed hazardous waste container.[3] Do not mix with other waste streams.[7]

Decontamination and Neutralization Protocol:

  • Glassware Decontamination: Immediately after use, submerge all non-disposable glassware in a freshly prepared bleach bath (a 1:1 mixture of household bleach and water is often recommended).[8][9] Allow items to soak for at least 24 hours to ensure complete oxidation of the thiol.[6][7]

  • Bulk Waste Neutralization: For larger quantities of thiol-containing liquid waste, slowly add an excess of bleach solution to the waste container within a fume hood. The reaction can be exothermic, so cooling may be necessary.[6][9]

  • Verification: After 24 hours, cautiously check for the characteristic thiol odor. If the odor persists, add more bleach and allow for additional reaction time.[6]

  • Final Disposal: Once neutralized, the resulting solution should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[9]

Emergency Procedures

Spill Cleanup:

  • For small spills within a fume hood, use an inert absorbent material like vermiculite or sand.[7]

  • Place the absorbent material and any contaminated items into a sealable plastic bag, label it as "Hazardous Waste" with the chemical name, and dispose of it through your institution's hazardous waste program.[7]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Clean mouth with water and seek medical attention.[4]

G cluster_prep Preparation cluster_contain Containment & Segregation cluster_decon Decontamination cluster_verify Verification cluster_dispose Final Disposal A Identify Thiol Waste (Solid & Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Solid Waste: Place in sealed, labeled bag B->C D Liquid Waste: Collect in designated, sealed container B->D J Dispose of neutralized liquid and solid waste as hazardous chemical waste C->J F Add excess bleach to liquid waste in fume hood D->F E Submerge glassware in bleach bath for >24h E->J G Check for thiol odor after 24h F->G H Odor Persists? G->H I Add more bleach and wait longer H->I Yes H->J No I->G

Caption: Workflow for the safe disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.